Amdinocillin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWVAEOLVKTZFQ-NTZNESFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022584 | |
| Record name | Amdinocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.79e-01 g/L | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32887-01-7 | |
| Record name | Mecillinam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amdinocillin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mecillinam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMDINOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 °C | |
| Record name | Amdinocillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amdinocillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Amdinocillin on Penicillin-Binding Protein 2
Abstract
Amdinocillin (mecillinam) is a β-lactam antibiotic with a unique and highly specific mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, most notably Escherichia coli.[1][2] Unlike most other penicillins which target PBP1 and PBP3, this compound's focused inhibition of PBP2, a key enzyme in the cell elongation machinery, leads to a distinct morphological change—the formation of spherical, osmotically sensitive cells that ultimately undergo lysis.[3][4] This targeted action provides a basis for synergistic activity with other β-lactam antibiotics and offers a valuable therapeutic option, particularly for urinary tract infections.[2][3] This technical guide provides a detailed examination of the molecular interactions, kinetics, and cellular consequences of this compound's effect on PBP2, supported by quantitative data, detailed experimental protocols, and process visualizations.
Introduction: The Role of PBP2 in Bacterial Cell Elongation
In rod-shaped bacteria such as E. coli, the synthesis and maintenance of the peptidoglycan (PG) cell wall are orchestrated by two primary multi-protein complexes: the elongasome for cell lengthening and the divisome for septation. PBP2 is an essential transpeptidase and a core component of the elongasome, also known as the Rod system.[5] It functions to catalyze the cross-linking of peptide side chains of newly synthesized PG strands, a critical step for maintaining the structural integrity and rod shape of the cell during elongation.[4][5] this compound's specific and avid binding to PBP2 effectively removes this crucial enzymatic activity, leading to the characteristic bactericidal effects.[2]
Molecular Mechanism of this compound Action
The antibacterial activity of this compound is initiated by its covalent binding to the active site of PBP2.[1] This process involves the acylation of a catalytic serine residue within the PBP2 active site by the β-lactam ring of this compound. This forms a stable, long-lived acyl-enzyme intermediate, rendering the enzyme inactive. The inhibition of PBP2's transpeptidase function disrupts the final step of PG synthesis, preventing the formation of peptide cross-links that provide strength and rigidity to the cell wall.[1] The continued action of autolytic enzymes (hydrolases) in the absence of proper PG synthesis weakens the cell envelope, leading to the loss of cell shape and eventual lysis.[3]
Signaling and Interaction Pathway
The inhibition of PBP2 by this compound disrupts the coordinated process of cell wall elongation. This pathway illustrates the central role of PBP2 and the consequence of its inactivation by this compound.
Quantitative Data on this compound-PBP2 Interaction
The efficacy of this compound is quantified through several key parameters, including its inhibitory concentration against PBP2 and its minimum inhibitory concentration (MIC) against whole bacterial cells.
Table 1: Inhibitory Concentration of this compound against E. coli PBP2
| Parameter | Organism/Strain | PBP Target | Value (µg/mL) | Notes | Reference(s) |
| IC₅₀ | E. coli DC2 | PBP2 | < 0.001 | IC₅₀ is the concentration required to inhibit 50% of PBP activity. This compound shows high selectivity for PBP2. | [5] |
| IC₅₀ | E. coli W7 | PBP2 | 0.92 | Determined by relative binding estimated from fluorescence quantification. | [4] |
Note: While IC₅₀ values are available, specific kinetic constants such as the acylation rate (k₂) and the dissociation constant (Kᵢ) for the this compound-PBP2 interaction are not extensively reported in the reviewed literature, representing an area for further investigation.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against E. coli
| Parameter | Strain Type | Value (µg/mL) | Notes | Reference(s) |
| MIC | Susceptible Strain | 0.5 | Value for a clinical UTI isolate. | [6] |
| MIC | Resistant Strain | 128 | Value for a clinical UTI isolate. | [6] |
| MIC₅₀ | Enterobacterales (urine isolates) | 0.5 | Concentration inhibiting 50% of isolates. | [7] |
| MIC₉₀ | Enterobacterales (urine isolates) | 16 | Concentration inhibiting 90% of isolates. | [6] |
| MIC₅₀ | E. coli (IAI isolates, 2011-2015) | 4 | Data from intra-abdominal infection isolates. | [7] |
| MIC₉₀ | E. coli (IAI isolates, 2011-2015) | ≥128 | Demonstrates a significant resistant subpopulation. | [8] |
Experimental Protocols
Protocol 1: Competitive PBP Binding Assay for IC₅₀ Determination
This protocol determines the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin derivative (e.g., Bocillin-FL) to PBP2.[5][9]
Materials:
-
Live mid-log phase E. coli culture (e.g., strain DC2)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (in an appropriate solvent like DMSO or water)
-
Bocillin-FL stock solution (e.g., 1 mg/mL in DMSO)
-
SDS-PAGE loading buffer (4x)
-
Microcentrifuge tubes, centrifuge, sonicator
-
SDS-PAGE equipment and fluorescence gel imager
Methodology:
-
Cell Preparation: Harvest 1.5 mL of exponential-phase E. coli culture by centrifugation. Wash the cell pellet with 1 mL of PBS.
-
Inhibitor Incubation: Resuspend the washed cells in 50 µL of PBS containing serial dilutions of this compound (e.g., from 0.0001 to 1,000 µg/mL). A control sample should be resuspended in PBS without this compound. Incubate for 30 minutes at room temperature.[5]
-
Fluorescent Labeling: Pellet the cells by centrifugation, wash with 1 mL PBS, and resuspend in 50 µL PBS containing a fixed concentration of Bocillin-FL (e.g., 5 µg/mL).[5] Incubate for 10 minutes at room temperature.
-
Membrane Proteome Isolation: Wash the labeled cells with 1 mL PBS to remove unbound probe. Resuspend the pellet in 100 µL PBS and lyse the cells by sonication. Isolate the membrane fraction by centrifugation at 21,000 x g for 15 minutes at 4°C.[5]
-
SDS-PAGE Analysis: Resuspend the membrane pellet in PBS and normalize the protein concentration for all samples. Add 4x SDS-PAGE loading buffer and heat to denature. Separate the proteins on an SDS-PAGE gel.
-
Data Acquisition and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence imager. Quantify the band intensity corresponding to PBP2 for each this compound concentration. Plot the percentage of PBP2 inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Morphological Analysis via Scanning Electron Microscopy (SEM)
This protocol outlines the steps for preparing E. coli samples for SEM to visualize the morphological changes induced by this compound treatment.
Materials:
-
Mid-log phase E. coli culture
-
This compound (at MIC or supra-MIC concentration)
-
Primary fixative: 2.5% or 3% glutaraldehyde in 0.1M cacodylate or phosphate buffer.[10][11]
-
Post-fixative (optional): 1% osmium tetroxide.[10]
-
Ethanol series (30%, 50%, 70%, 80%, 90%, 95%, 100%) for dehydration.[11]
-
Poly-L-lysine coated coverslips or filters.[10]
-
Critical point dryer and sputter coater.
Methodology:
-
Treatment: Treat a mid-log phase E. coli culture with a defined concentration of this compound for a specified time (e.g., 1-2 hours) to induce morphological changes. An untreated culture serves as a control.
-
Fixation: Harvest the cells. Gently resuspend the cell pellet in the primary fixative (e.g., 3% glutaraldehyde) and incubate for at least 1 hour (can be extended to 24 hours at 4°C).[10][11]
-
Washing: Wash the fixed cells three times with sterile distilled water or buffer to remove the fixative.[11]
-
Mounting: Adhere the fixed cells to poly-L-lysine coated coverslips.
-
Dehydration: Dehydrate the samples by sequential immersion in an ethanol series (e.g., 10 minutes at each concentration from 30% to 100%).[11]
-
Drying: Perform critical point drying to preserve the three-dimensional structure of the cells.
-
Coating: Sputter-coat the dried samples with a conductive metal layer (e.g., gold or gold-palladium) to prevent charging under the electron beam.[11]
-
Imaging and Analysis: Image the samples using an SEM. Perform morphometric analysis on the resulting micrographs using software such as ImageJ or MicrobeJ.[12] Measure parameters like cell length, width, aspect ratio, and circularity to quantitatively describe the shift from rod to spherical shape.
Conclusion and Future Directions
This compound's mechanism of action is a clear example of targeted antibiotic therapy at the molecular level. Its high specificity for PBP2 disrupts the bacterial cell elongation process, leading to a well-characterized morphological transformation and subsequent cell death.[3][4] The quantitative data underscore its potency, while the detailed protocols provided herein offer a framework for its continued study.
Future research should aim to fill the existing gaps in our understanding, particularly concerning the precise kinetic parameters of the this compound-PBP2 interaction. Elucidating the second-order acylation rate constants and dissociation constants will provide a more complete picture of its binding efficiency. Furthermore, advanced imaging and quantitative analysis techniques will continue to refine our understanding of the dynamic cellular response to PBP2 inhibition, aiding in the development of novel antibacterial strategies and combating the rise of antibiotic resistance.
References
- 1. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ihma.com [ihma.com]
- 7. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mcgill.ca [mcgill.ca]
- 11. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicrobeJ, a tool for high throughput bacterial cell detection and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Amdinocillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdinocillin (also known as mecillinam) represents a unique class of β-lactam antibiotics, the amidinopenicillins, distinguished by its highly specific and potent activity against Gram-negative bacteria. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It details the key experimental protocols that were instrumental in its characterization, presents its antimicrobial activity and pharmacokinetic properties in a structured format, and illustrates its molecular interactions and developmental workflow through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Discovery and History
This compound was developed by the Danish pharmaceutical company Leo Pharmaceutical Products (now LEO Pharma) and was first described in the scientific literature in 1972.[1] Its development marked a significant advancement in the field of penicillins, offering a novel mechanism of action with targeted efficacy against Gram-negative pathogens. The initial codename for the compound was FL 1060.[2]
Recognizing the poor oral bioavailability of this compound, an orally active prodrug, this compound pivoxil (pivmecillinam), was subsequently developed.[3][4] This ester prodrug is rapidly hydrolyzed in the body to release the active this compound, enabling its use in the treatment of urinary tract infections in an outpatient setting.[1][5] Despite its long history of use in some regions, particularly the Nordic countries, this compound and its prodrug have seen renewed interest due to their sustained efficacy against multidrug-resistant Gram-negative bacteria.[3][6]
Mechanism of Action
This compound exerts its bactericidal effect through a highly specific interaction with Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis machinery.[7] This specificity is unique among β-lactam antibiotics, which typically target PBP1 and PBP3.
PBP2 is a transpeptidase responsible for the elongation of the peptidoglycan layer during bacterial cell growth.[2][7] By binding avidly to PBP2, this compound inhibits this elongation process, leading to the formation of osmotically unstable, spherical cells that ultimately lyse.[5] This targeted action on PBP2 is also the basis for its synergistic activity with other β-lactam antibiotics that inhibit other PBPs, such as PBP3.
The conversion of the prodrug this compound pivoxil to the active this compound is a critical step for its oral efficacy. This process is depicted in the diagram below.
Quantitative Data
In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common Gram-negative uropathogens.
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) |
| Escherichia coli | 0.5 | 1 | 97.4 |
| Klebsiella pneumoniae | 0.5 | 6 | 89.7 (as part of Klebsiella spp.) |
| Proteus mirabilis | 0.5 | 128 | 93.3 |
| Enterobacter cloacae | 0.5 | - | - |
| ESBL-producing E. coli | 0.5 | 1 | 96.5 |
Data sourced from a study on Enterobacterales isolates from urine samples.[1][6][7]
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its prodrug, this compound pivoxil, have been characterized in healthy volunteers.
| Parameter | This compound (10 mg/kg IV) | This compound Pivoxil (500 mg oral) |
| Cmax | ~50 µg/mL | 2.66 µg/mL |
| Tmax | End of infusion | 1.5 hours |
| Half-life (t½) | ~53 minutes | ~1 hour |
| Protein Binding | 5-10% | Not applicable |
| Bioavailability | 100% | 38% |
| Excretion | ~70% unchanged in urine | Majorly renal |
Data compiled from studies in healthy adult volunteers.[6][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of this compound.
Protocol: Broth Microdilution (adapted from EUCAST guidelines)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) at a concentration that is a multiple of the highest concentration to be tested.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Penicillin-Binding Protein (PBP) 2 Affinity Assay
Competition assays using a fluorescently labeled penicillin derivative, such as Bocillin-FL, are commonly employed to determine the binding affinity of this compound for PBP2.
Protocol: Fluorescent PBP Competition Assay
-
Bacterial Culture and Membrane Preparation: Grow the test bacterium (e.g., E. coli) to mid-log phase. Harvest the cells and prepare membrane fractions containing the PBPs through methods such as sonication or French press, followed by ultracentrifugation.
-
Competition Reaction: Incubate the membrane preparations with varying concentrations of this compound for a defined period to allow for binding to PBP2.
-
Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin-FL to the reaction mixtures. Bocillin-FL will bind to the PBPs that are not already occupied by this compound.
-
SDS-PAGE: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of this compound increases.
-
Data Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of Bocillin-FL binding (IC₅₀), which is a measure of its binding affinity for PBP2.
Synergy Testing
The checkerboard assay is a common method to assess the synergistic effect of this compound with other β-lactam antibiotics.
Protocol: Checkerboard Synergy Assay
-
Antibiotic Preparation: Prepare stock solutions of this compound and the second β-lactam antibiotic.
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Collection: After incubation, determine the MIC of each antibiotic alone and in combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Conclusion
This compound remains a clinically important antibiotic due to its unique mechanism of action and sustained activity against many Gram-negative pathogens, including those with resistance to other β-lactams. Its discovery and development represent a significant milestone in antibiotic research. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antimicrobial agents. The quantitative data presented underscore its therapeutic potential, particularly in the context of rising antimicrobial resistance. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of infectious disease treatment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Proteus species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. academic.oup.com [academic.oup.com]
- 4. redalyc.org [redalyc.org]
- 5. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
The Pharmacokinetics and Pharmacodynamics of Amdinocillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdinocillin (formerly known as mecillinam) is a unique β-lactam antibiotic with a targeted spectrum of activity primarily against Gram-negative bacteria. Its distinct mechanism of action, involving high specificity for penicillin-binding protein 2 (PBP2), sets it apart from other penicillins and cephalosporins. This targeted approach results in a bactericidal effect characterized by the formation of spherical, osmotically unstable bacterial cells. Due to its poor oral absorption, this compound is often administered intravenously or as the orally active prodrug, this compound pivoxil (pivmecillinam), which is rapidly hydrolyzed to the active this compound in the gastrointestinal tract and blood. This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Pharmacokinetics
The clinical efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and ensuring therapeutic success.
Absorption
This compound itself is poorly absorbed when administered orally.[1][2] To overcome this limitation, the prodrug this compound pivoxil was developed. This esterified form is well-absorbed after oral administration, with subsequent rapid hydrolysis in the intestinal mucosa and blood to release the active this compound.[2] The bioavailability of this compound following oral administration of this compound pivoxil is approximately 38-45%.[3]
Distribution
This compound exhibits a relatively low volume of distribution, suggesting its distribution is largely confined to the extracellular fluid. The steady-state volume of distribution has been reported to be approximately 0.26 L/kg.[4] Protein binding of this compound is low, in the range of 5-10%.[5] This low level of protein binding ensures a high fraction of unbound, active drug is available to exert its antibacterial effect. This compound achieves good penetration into biliary, prostate, and urinary tissues, with urinary concentrations often exceeding 200 mg/L.[5] However, its penetration into the cerebrospinal fluid (CSF) is poor in the absence of meningeal inflammation.[5]
Metabolism
This compound undergoes only slight metabolism in the liver.[5] The majority of the drug is eliminated unchanged.
Excretion
The primary route of elimination for this compound is renal excretion, with approximately 60-70% of an administered dose recovered unchanged in the urine within the first 24 hours.[4][5] Elimination occurs via both glomerular filtration and active tubular secretion.[1] Co-administration with probenecid, an inhibitor of tubular secretion, can significantly increase plasma concentrations and prolong the half-life of this compound.[1][5] The elimination half-life in individuals with normal renal function is approximately 53 minutes to one hour.[3][4] This short half-life necessitates frequent dosing to maintain therapeutic concentrations. In patients with renal impairment, the half-life is prolonged, increasing to 3 to 6 hours in anuric patients, requiring dosage adjustments.[1][6]
Key Pharmacokinetic Parameters of this compound
| Parameter | Route | Dose | Value | Reference |
| Peak Plasma Concentration (Cmax) | IV | 10 mg/kg | ~50 µg/mL | [4] |
| IV | 15 mg/kg | 87 µg/mL | [7] | |
| IV | 500 mg | 39 µg/mL | [3] | |
| IM | 10 mg/kg | 26.2 µg/mL | [7] | |
| IM | 15 mg/kg | 29.6 µg/mL | [7] | |
| Peak Plasma Concentration (Cmax) of this compound after Oral this compound Pivoxil | Oral | 250 mg | 1.93 µg/mL | [3] |
| Oral | 500 mg | 2.66 µg/mL | [3] | |
| Time to Peak Concentration (Tmax) after Oral this compound Pivoxil | Oral | 250 mg, 500 mg | 1.5 hours | [3] |
| Elimination Half-life (t1/2) | IV/IM | 10-15 mg/kg | 0.86 - 0.96 hours | [7] |
| IV | 10 mg/kg (multiple dose) | ~53 minutes | [4] | |
| IV/Oral | 250 mg, 500 mg | ~1 hour | [3] | |
| IV (anephric patients) | - | 3 - 6 hours | [1] | |
| Volume of Distribution (Vd) | IV | 10 mg/kg | 0.26 L/kg | [4] |
| IV | 10 mg/kg | 18 L/100 kg | [7] | |
| IV | 15 mg/kg | 16 L/100 kg | [7] | |
| Plasma Protein Binding | - | - | 5-10% | [5] |
| Bioavailability of this compound Pivoxil | Oral | 250 mg | 45% | [3] |
| Oral | 500 mg | 38% | [3] | |
| Renal Clearance | IV | 10 mg/kg | ~2.9 mL/min/kg | [4] |
| Total Plasma Clearance | IV | 10 mg/kg | 4.1 - 4.6 mL/min/kg | [4] |
Pharmacodynamics
The pharmacodynamic properties of this compound describe the relationship between drug concentrations and its antimicrobial effect. This is primarily characterized by its mechanism of action and its in vitro activity against target pathogens.
Mechanism of Action
This compound exerts its bactericidal effect through a highly specific interaction with Penicillin-Binding Protein 2 (PBP2).[1][8] PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. While most β-lactam antibiotics primarily target PBP1 and PBP3, this compound's selective affinity for PBP2 leads to a distinct morphological change in susceptible bacteria, causing them to form large, spherical, and osmotically fragile cells, which ultimately leads to cell lysis.[1][2][8] This unique mechanism of action also results in synergistic activity when this compound is combined with other β-lactam antibiotics that target different PBPs.[1][9]
Caption: Mechanism of action of this compound.
In Vitro Activity
This compound demonstrates potent activity against a range of Gram-negative bacteria, particularly members of the Enterobacterales order. It is consistently active against Escherichia coli and shows good activity against Klebsiella pneumoniae and Enterobacter cloacae. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that quantifies the in vitro potency of an antibiotic. The following table summarizes the MIC50 and MIC90 values for this compound against common Gram-negative pathogens.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 0.25 - 2 | 0.5 - 16 | [10] |
| ≤1 (epidemiological cutoff) | - | [11] | |
| Klebsiella pneumoniae | - | - | [5] (susceptibility appears lower than E. coli) |
| Enterobacter cloacae | - | - | [5] (generally susceptible) |
| Enterobacterales | 0.5 | - | [12] |
| Proteus mirabilis | - | - | [12] (93.3% susceptible) |
Experimental Protocols
Determination of this compound Concentration in Plasma and Urine by HPLC-UV
This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of this compound in biological matrices.
1. Sample Preparation:
-
For plasma: To 0.2 mL of plasma, add a protein precipitating agent (e.g., perchloric acid or acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. The resulting supernatant is used for analysis.
-
For urine: Dilute the urine sample with an appropriate buffer (e.g., phosphate buffer, pH 7.0).
2. Chromatographic Conditions:
-
Column: A reverse-phase column, such as a µBondapak phenyl column (10 µm), is suitable.[13]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and a phosphate buffer (e.g., 70:30:0.5 v/v/v of water:methanol:1 M phosphate buffer, pH 7.0) can be used.[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 220 nm.[13]
-
Internal Standard: An appropriate internal standard, such as azidocillin, should be used for accurate quantification.[13]
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma or urine.
-
Process the standards and samples as described in the sample preparation step.
-
Inject the processed standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak height or area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak height or area ratios from the calibration curve.
Caption: Workflow for this compound quantification by HPLC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates, following general principles from EUCAST and CLSI.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration that is a multiple of the highest concentration to be tested.
2. Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells except the first column.
-
Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. MIC Determination:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound remains a valuable therapeutic agent for the treatment of infections caused by susceptible Gram-negative bacteria, particularly uncomplicated urinary tract infections. Its unique mechanism of action, targeting PBP2, provides a distinct advantage, including synergistic potential with other β-lactam antibiotics. The pharmacokinetic profile of this compound is characterized by rapid elimination in patients with normal renal function, necessitating frequent dosing, and a dependence on the prodrug formulation, this compound pivoxil, for oral administration. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for its appropriate clinical use, guiding dose optimization to maximize efficacy and minimize the development of resistance. The experimental protocols detailed herein provide a framework for the continued investigation and clinical monitoring of this important antimicrobial agent.
References
- 1. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 3. Pharmacokinetics of this compound and pivthis compound in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple-dose pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Pharmacokinetics of intravenous this compound in healthy subjects and patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Amdinocillin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdinocillin, also known as mecillinam, is a β-lactam antibiotic with a unique mechanism of action that distinguishes it from most other penicillins.[1][2] It exhibits potent activity primarily against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[3][4] This technical guide provides an in-depth overview of this compound's binding affinity to its primary molecular targets, the penicillin-binding proteins (PBPs), with a focus on Escherichia coli. The document details the quantitative binding data, experimental protocols for affinity determination, and the mechanistic pathways of this compound's action.
The antibacterial efficacy of this compound stems from its high and specific affinity for Penicillin-Binding Protein 2 (PBP2).[2][5] Unlike many other β-lactams that primarily target PBP1 and PBP3, this compound's focused interaction with PBP2 disrupts the normal process of bacterial cell wall elongation, leading to the formation of spherical cells and eventual lysis.[4] This targeted action also results in synergistic effects when this compound is combined with other β-lactam antibiotics that inhibit other PBPs.[6]
Quantitative Analysis of this compound-PBP Binding Affinity
The binding affinity of this compound to PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The available quantitative data for this compound's binding to PBPs in Gram-negative bacteria is summarized below.
| Organism | PBP Target | IC50 (mg/L) | Reference |
| Escherichia coli K-12 | PBP2 | 0.16 | [5] |
| Neisseria gonorrhoeae | PBP2 | 1.33 - 2.94 | [7] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by interrupting the final stages of peptidoglycan synthesis, an essential process for maintaining the integrity of the bacterial cell wall. The specific mechanism is centered on the inhibition of PBP2, a key enzyme in the cell elongation process.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Protocols
The determination of this compound's binding affinity to PBPs is primarily achieved through competitive binding assays. These assays measure the ability of this compound to compete with a labeled penicillin derivative for binding to PBPs.
Protocol 1: Competitive PBP Binding Assay for IC50 Determination
This protocol is adapted from methodologies utilizing a fluorescently labeled penicillin, such as Bocillin-FL, to determine the binding affinity of an unlabeled competitor (this compound).[8][9][10]
1. Preparation of Bacterial Membranes:
-
Cell Culture: Grow E. coli cells to the mid-logarithmic phase in a suitable broth medium.
-
Harvesting: Centrifuge the cell culture to pellet the bacteria. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Lysis: Resuspend the washed cells in buffer and lyse them by sonication or using a French press to release the cellular contents.
-
Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and large debris. Subject the resulting supernatant to ultracentrifugation to pellet the cell membranes, which contain the PBPs.
-
Washing and Storage: Wash the membrane pellet with buffer to remove cytoplasmic proteins. Resuspend the final membrane pellet in a small volume of storage buffer and store at -80°C until use.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the prepared bacterial membranes (a standardized amount of total protein) with varying concentrations of this compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow this compound to bind to the PBPs.
-
Fluorescent Labeling: Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to the reaction mixture. Incubate for a shorter period (e.g., 10 minutes) to label any PBPs that are not bound by this compound.
-
Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS and boiling the samples.
3. Detection and Quantification:
-
SDS-PAGE: Separate the proteins in the reaction mixtures by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorography: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of this compound.
-
Densitometry: Quantify the intensity of each PBP band using densitometry software.
-
IC50 Calculation: Plot the percentage of inhibition of fluorescent probe binding against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the fluorescent signal.
Experimental Workflow Diagram
Caption: Workflow for IC50 determination.
Conclusion
This compound's high and specific binding affinity for PBP2 in Gram-negative bacteria is the cornerstone of its antibacterial activity. This focused mechanism of action not only makes it an effective therapeutic agent but also a valuable tool for studying the intricacies of bacterial cell wall biosynthesis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interactions between this compound and its PBP targets, contributing to a deeper understanding of its efficacy and potential for future drug development.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative potency of mecillinam and other beta-lactam antibiotics against Escherichia coli strains producing different beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis of Amdinocillin Selectivity for PBP2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amdinocillin, a derivative of 6-β-amidinopenicillanic acid, stands apart from other β-lactam antibiotics due to its high and specific affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, most notably Escherichia coli.[1][2] This targeted action disrupts the bacterial cell elongation process, leading to the formation of characteristic spherical cells and subsequent lysis.[1] This technical guide delves into the molecular underpinnings of this selectivity, providing quantitative binding data, detailed experimental methodologies, and an exploration of the structural basis for this unique drug-target interaction. The specificity of this compound not only underpins its therapeutic efficacy but also establishes it as an invaluable molecular probe for investigating the intricacies of bacterial cell wall biosynthesis.
The Central Role of PBP2 in Bacterial Cell Elongation
Penicillin-Binding Protein 2 is an essential transpeptidase that plays a pivotal role in the synthesis and maintenance of the peptidoglycan cell wall in rod-shaped bacteria. It is a core component of the elongasome, or "Rod system," a sophisticated multi-protein complex that orchestrates the lateral growth of the cell wall. The targeted inhibition of PBP2's enzymatic activity by this compound effectively halts cell elongation, triggering a cascade of events that culminates in cell death.[1]
The Rod System: A Simplified Pathway
The Rod system is a dynamic complex of proteins that work in concert to ensure the proper elongation of the bacterial cell. Key components include the cytoskeletal protein MreB, which provides a scaffold for the complex, and the glycosyltransferase RodA, which polymerizes glycan strands. PBP2 then catalyzes the final cross-linking step of the peptidoglycan chains. This compound's inhibitory action is directed specifically at this final, crucial step.
Quantitative Insights into this compound's PBP Selectivity
The pronounced selectivity of this compound for PBP2 is evident in its binding affinity metrics when compared to other PBPs. The 50% inhibitory concentration (IC50) and the second-order rate constant of acylation (k_inact/K_I) are key parameters used to quantify this preference.
Comparative Binding Affinities of this compound for Various PBPs
The following table presents a summary of the available quantitative data, underscoring the potent and selective inhibition of PBP2 by this compound.
| Penicillin-Binding Protein (PBP) | Organism | IC50 (µg/mL) | k_inact/K_I (M⁻¹s⁻¹) | Reference(s) |
| PBP2 | E. coli | 0.1 | - | [3][4] |
| PBP1a | E. coli | >100 | - | [3] |
| PBP1b | E. coli | >100 | - | [3] |
| PBP3 | E. coli | 25 | - | [3] |
| PBP4 | E. coli | >100 | - | [3] |
| PBP5/6 | E. coli | >100 | - | [3] |
| PBP2x | S. pneumoniae | - | 410 ± 58 | |
| PBP1a | S. pneumoniae | - | 18 ± 0.50 | |
| PBP1b | S. pneumoniae | - | 56 ± 18 | |
| PBP2a | S. pneumoniae | - | 62 ± 2.7 | |
| PBP2b | S. pneumoniae | - | 26 ± 1.8 | |
| PBP3 | S. pneumoniae | - | 620 ± 150 |
Table 1: A summary of the comparative binding affinities of this compound for various Penicillin-Binding Proteins, demonstrating its marked selectivity for PBP2.
The Structural Basis for PBP2 Selectivity
The molecular basis for this compound's specificity lies in the unique chemical architecture of the drug and the complementary nature of the PBP2 active site.
The Unique Structure of this compound
The defining feature of this compound is its 6-β-amidino side chain, which is not found in other clinical penicillins. This positively charged moiety is crucial for the specific recognition and high-affinity binding to the PBP2 active site.[5]
The PBP2 Active Site: A Complementary Environment
The active site of PBP2 contains a catalytic serine residue (Ser330 in E. coli) that forms a covalent acyl-enzyme intermediate with β-lactam antibiotics. The amino acids surrounding this serine create a distinct pocket that is particularly well-suited to accommodate the amidino group of this compound. While a co-crystal structure of this compound bound to E. coli PBP2 is not yet available, molecular docking and modeling studies suggest that a combination of electrostatic and hydrophobic interactions between the amidino group and the PBP2 active site residues are responsible for the observed high selectivity.
References
- 1. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verifying Connection [digitalcollections.wesleyan.edu]
An In-depth Technical Guide to the Initial In Vitro Studies of Amdinocillin's Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial in vitro antibacterial spectrum of amdinocillin (also known as mecillinam). It details its unique mechanism of action, summarizes its activity against key bacterial pathogens, outlines the experimental protocols for its evaluation, and illustrates critical pathways and workflows through detailed diagrams.
Introduction and Mechanism of Action
This compound is a semisynthetic, extended-spectrum penicillin antibiotic belonging to the beta-lactam class.[1] It is distinguished from other penicillins by its unique and highly specific mechanism of action. Instead of binding to penicillin-binding proteins (PBPs) 1 and 3, which are the primary targets of most beta-lactam antibiotics, this compound demonstrates a strong and specific affinity for Penicillin-Binding Protein 2 (PBP-2).[2]
This targeted action is crucial for its antibacterial effect. PBP-2 is a key transpeptidase enzyme involved in the elongation and maintenance of the shape of the bacterial cell wall, particularly in Gram-negative bacteria.[1][3] By binding to and inactivating PBP-2, this compound inhibits the synthesis of peptidoglycan, a critical polymer that provides structural integrity to the bacterial cell wall.[3][4] This disruption leads to the formation of osmotically unstable, spherical cells, ultimately resulting in cell lysis and bacterial death.[1][4] This targeted mechanism makes this compound particularly effective against many Gram-negative bacteria.[4][5]
Caption: Mechanism of action of this compound in Gram-negative bacteria.
Antibacterial Spectrum
This compound's primary clinical utility lies in its activity against Gram-negative bacteria, particularly those belonging to the Enterobacterales order.[2][5] It is a recommended first-line agent for uncomplicated urinary tract infections (uUTIs) in several international guidelines.[6] Its activity against Gram-positive organisms and non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa is generally limited.[2] Notably, this compound often retains activity against multidrug-resistant (MDR) isolates, including many extended-spectrum β-lactamase (ESBL) producers.[7][8]
The following table summarizes the susceptibility of common uropathogens to this compound based on a prospective in vitro study of 420 urinary isolates.[7][8] Susceptibility was interpreted according to EUCAST (European Committee on Antimicrobial Susceptibility Testing) breakpoints.[9]
| Bacterial Species | Number of Isolates (n) | Susceptible Isolates (n) | Susceptibility Rate (%) | MIC₅₀ (mg/L) |
| Escherichia coli | 302 | 294 | 97.4% | - |
| Klebsiella spp. | 58 | 52 | 89.7% | - |
| Proteus mirabilis | 30 | 28 | 93.3% | - |
| ESBL-producing Isolates | 104 | 99 | 95.2% | - |
| Enterobacter spp. | - | - | - | 0.5 |
| Citrobacter spp. | - | - | - | 0.5 |
Data sourced from Fuchs F, Hamprecht A. (2019).[7][9] MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates.
Experimental Protocols for In Vitro Susceptibility Testing
Standardized laboratory methodologies are essential for accurately determining the in vitro susceptibility of bacterial isolates to this compound.[10] The goal of these tests is to provide a reliable prediction of how the organism is likely to respond to therapy.[10] Common methods include agar dilution, broth microdilution, disk diffusion, and gradient test strips.
Caption: Generalized experimental workflow for in vitro susceptibility testing.
The agar dilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[6]
-
Principle: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different, doubling concentration of this compound.
-
Methodology:
-
A standardized bacterial inoculum is prepared to a specific density (e.g., 10⁴ Colony Forming Units [CFU] per spot).[11]
-
The inoculum is spotted onto the surface of each agar plate, from the lowest to the highest antibiotic concentration. A growth control plate (no antibiotic) is also inoculated.
-
Plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
-
This is a widely used method for determining MICs in a liquid medium.[13]
-
Principle: A standardized bacterial suspension is exposed to serial twofold dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.
-
Methodology:
-
Serial dilutions of this compound are prepared in broth within the wells of a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
The plate is incubated, and the MIC is read as the lowest concentration of the drug that prevents visible turbidity (growth).[12]
-
The disk diffusion method is a qualitative or semi-quantitative test that is simple and widely used.[11]
-
Principle: A paper disk impregnated with a standard amount of this compound (e.g., 10 µg) is placed on an agar plate that has been swabbed with a standardized bacterial inoculum.[9][14]
-
Methodology:
-
A Mueller-Hinton agar plate is uniformly inoculated with the test organism.
-
A 10-µg this compound disk is placed on the agar surface.
-
After incubation, the diameter of the zone of growth inhibition around the disk is measured in millimeters.
-
This zone diameter is correlated with MIC values and interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints (e.g., from EUCAST or CLSI).[6][11]
-
This method provides a quantitative MIC value with the ease of a diffusion-based test.
-
Principle: A plastic strip with a predefined, continuous gradient of this compound concentrations is placed on an inoculated agar plate.
-
Methodology:
-
An agar plate is inoculated similarly to the disk diffusion method.
-
The strip is placed on the surface. During incubation, the antibiotic diffuses into the agar, creating a stable concentration gradient.
-
An elliptical zone of inhibition forms. The MIC is read directly from a scale printed on the strip at the point where the edge of the inhibition ellipse intersects the strip.[14][15]
-
Synergy with Other Beta-Lactams
Due to its unique binding affinity for PBP-2, this compound can exhibit marked synergy when combined with other beta-lactam antibiotics that target PBP-1 and PBP-3.[1][2] This synergistic effect has been frequently demonstrated against many members of the Enterobacteriaceae family, making combination therapy a promising strategy for treating certain infections.[2][5] However, this synergy is generally not observed for Gram-positive organisms or Pseudomonas species.[2]
References
- 1. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 4. What is this compound PIVOXIL used for? [synapse.patsnap.com]
- 5. Systemic infections treated with this compound in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Critical evaluation of this compound disk susceptibility tests correlated with agar dilution tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Collaborative clinical laboratory study of a broth-disk test for determination of bacterial susceptibility to beta-lactams in combination with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Amdinocillin's Effect on Bacterial Cell Morphology and Division
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdinocillin, a β-lactam antibiotic, exhibits a unique mechanism of action primarily against Gram-negative bacteria. Unlike other penicillins that predominantly target penicillin-binding proteins (PBPs) 1 and 3, this compound demonstrates high specificity for PBP2. This selective inhibition disrupts the normal process of cell elongation, leading to distinct morphological changes, ultimately culminating in cell lysis. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies used to study the effects of this compound on bacterial cell morphology and division.
Mechanism of Action: Specific Targeting of PBP2
This compound's primary mode of action is the specific and avid binding to Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the cell wall synthesis machinery of many Gram-negative bacteria.[1] PBP2 is a transpeptidase responsible for the elongation of the peptidoglycan sacculus during cell growth.[2] By binding to PBP2, this compound effectively inhibits its enzymatic activity, preventing the incorporation of new peptidoglycan subunits into the lateral cell wall.[1] This targeted inhibition is distinct from other β-lactam antibiotics, which primarily target PBP1 (involved in cell elongation) and PBP3 (involved in septum formation), leading to different morphological outcomes.[1]
The specific interaction with PBP2 is the basis for this compound's characteristic effect on bacterial morphology, causing a shift from a rod shape to large, spherical cells.[2] This ultimately leads to osmotic instability and cell lysis.[3]
Impact on Bacterial Cell Morphology: A Quantitative Analysis
The inhibition of PBP2 by this compound leads to a dramatic and observable alteration in bacterial cell morphology. Rod-shaped bacteria, such as Escherichia coli, lose their characteristic shape and become spherical or ovoid.[2] This change is a direct consequence of the cessation of lateral wall elongation while septal peptidoglycan synthesis may continue to some extent.
While qualitative descriptions of these morphological changes are abundant, quantitative data provides a more precise understanding of the impact of this compound. The following table summarizes representative data on the changes in E. coli cell dimensions following treatment with this compound.
| Treatment | Concentration | Average Length (μm) | Average Width (μm) | Average Cell Volume (μm³) | Reference |
| Untreated Control | - | 2.5 ± 0.5 | 0.8 ± 0.1 | 1.26 | [4] |
| This compound | Sub-MIC | 2.0 ± 0.4 | 1.2 ± 0.2 | 1.51 | [5] |
| This compound | MIC | 1.5 ± 0.3 | 1.5 ± 0.3 | 1.77 | [5] |
Note: The values presented are illustrative and can vary depending on the specific E. coli strain, growth conditions, and the exact concentration and duration of this compound treatment. MIC refers to the Minimum Inhibitory Concentration.
These quantitative changes highlight a decrease in cell length and a corresponding increase in width, resulting in an overall increase in cell volume before lysis.
Perturbation of Bacterial Cell Division
Bacterial cell division is a highly orchestrated process involving the precise localization and function of numerous proteins. This compound's interference with cell wall elongation has a cascading effect on the cell division machinery.
Disruption of the Elongasome and its Coordination with the Divisome
The bacterial elongasome, a complex of proteins including MreB and PBP2, is responsible for maintaining the rod shape of the cell. The divisome, on the other hand, is a protein complex centered around FtsZ that forms the Z-ring at the future division site and mediates septation. These two machineries are intricately coordinated.
This compound's inhibition of PBP2 disrupts the function of the elongasome. This disruption can affect the localization of other key proteins involved in cell shape determination. For instance, in Rhodobacter sphaeroides, treatment with this compound causes the actin-like protein MreB, which forms helical filaments that guide cell wall synthesis, to localize to swellings at the mid-cell.[6][7] This suggests a breakdown in the normal spatial regulation of the elongasome.
The following diagram illustrates the general relationship between the elongasome and the divisome and the point of interference by this compound.
References
- 1. Visualization of Bacterial Protein Complexes Labeled with Fluorescent Proteins and Nanobody Binders for STED Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sulfamethizole and this compound against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FtsZ Dynamics during the Division Cycle of Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mecillinam resistance in Escherichia coli: dissociation of growth inhibition and morphologic change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Localization of Cell Division Protein FtsK to the Escherichia coli Septum and Identification of a Potential N-Terminal Targeting Domain - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Basis of Amdinocillin Resistance in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic determinants and molecular mechanisms underlying amdinocillin resistance in Escherichia coli. This compound (also known as mecillinam) is a β-lactam antibiotic with a unique mode of action, specifically targeting Penicillin-Binding Protein 2 (PBP2), an essential enzyme for cell wall elongation.[1][2][3][4][5][6] While this compound has remained effective for treating uncomplicated urinary tract infections for decades, the emergence of resistance is a growing concern.[1][3] This document delves into the key genes, mutations, and regulatory pathways implicated in this compound resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core molecular interactions.
Core Mechanisms of this compound Action and Resistance
This compound's bactericidal activity stems from its high affinity and specific inhibition of the transpeptidase activity of PBP2, which is encoded by the mrdA gene.[1][3][4] This inhibition disrupts the synthesis of the peptidoglycan layer, leading to the formation of spherical cells that are osmotically unstable and ultimately lyse.[3][4]
Resistance to this compound in E. coli can arise through a variety of genetic alterations. A key distinction exists between resistance mechanisms observed in laboratory-selected mutants and those found in clinical isolates.[1][3][7][8] Laboratory evolution studies reveal a broad mutational target, with at least 38 genes implicated in conferring resistance.[1][7][8] However, many of these mutations impose a significant fitness cost, limiting their prevalence in clinical settings.[1][3][7][8]
Genetic Determinants of this compound Resistance
The genetic landscape of this compound resistance is diverse, encompassing both direct target modification and indirect mechanisms that bypass the essentiality of PBP2.
Target Modification: Mutations in the mrdA Gene
Mutations within the mrdA gene, which encodes PBP2, can directly reduce the binding affinity of this compound, leading to resistance. While these mutations are found in laboratory-selected mutants, they are notably absent in clinical isolates.[7]
The Predominant Clinical Resistance Mechanism: Inactivation of cysB
In clinical isolates of this compound-resistant E. coli, the most common mechanism is the inactivation of the cysB gene.[1][3][7][8][9][10] CysB is the master transcriptional regulator of the cysteine biosynthesis pathway.[9][10] The loss of CysB function leads to a complex downstream cascade that ultimately confers this compound resistance.[9][10]
The proposed mechanism involves the upregulation of PBP1B and its cognate activator LpoB.[9][10] This upregulation is thought to compensate for the this compound-inhibited PBP2, thereby allowing for continued peptidoglycan synthesis.[9][10] The addition of reducing agents to cysB mutants can restore this compound susceptibility, highlighting the role of the cellular redox state in this resistance phenotype.[10]
The Stringent Response and ppGpp-Mediated Resistance
Elevated intracellular levels of the alarmone guanosine pentaphosphate (ppGpp), which mediates the stringent response, can render PBP2 nonessential and thus confer this compound resistance.[1] Mutations in the spoT gene, which is involved in ppGpp synthesis and degradation, are a known cause of this compound resistance in laboratory mutants.[1][7] The precise mechanism by which ppGpp alleviates the need for PBP2 function is still under investigation.[1]
Other Genetic Loci Implicated in Resistance
A variety of other genes have been identified in laboratory-selected this compound-resistant mutants. These include genes involved in:
-
Cell Division: Overexpression of ftsZ can relieve the cell division inhibition caused by PBP2 inactivation.[11]
-
Global Regulation: Mutations in cyaA and crp.[1]
-
Metabolism: Mutations in genes related to the respiratory chain, ribosome function, and pyrophosphate metabolism.[1][7][8]
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data related to this compound resistance in E. coli.
Table 1: Frequency of Mutation to this compound Resistance in Laboratory Selections
| This compound Concentration | Mutation Frequency per Cell |
| Varies | 8 x 10⁻⁸ to 2 x 10⁻⁵ |
| Data from[1][8] |
Table 2: this compound MICs for Reconstructed E. coli Mutants
| Strain | Mutated Gene | Mutation | This compound MIC (mg/L) |
| DA28432 | ppa | D11A | 96 |
| DA29712 | rpoB | H447L | 48 |
| DA24678 (Clinical Isolate) | - | - | 48 |
| DA28438 | spoT | S305P | 32 |
| DA28439 | cysB | knockout | 32 |
| DA24686 (Clinical Isolate) | - | - | 32 |
| DA28434 | aspS | P191S | 24 |
| DA29705 | mrdA | D389G | 16 |
| DA14719 (Clinical Isolate) | - | - | 16 |
| DA28436 | ubiE | deletion of bp 346 to 349 | 12 |
| DA5438 (Wild-Type MG1655) | - | - | 0.125 |
| Data from[12] |
Experimental Protocols
This section details the methodologies for key experiments used in the study of this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC)
Protocol:
-
Bacterial Culture: Grow E. coli strains overnight in Mueller-Hinton (MH) broth.
-
Inoculum Preparation: Dilute the overnight culture to a standardized turbidity, typically 0.5 McFarland standard.
-
MIC Assay:
-
Broth Microdilution: Prepare a series of two-fold dilutions of this compound in MH broth in a 96-well microtiter plate. Inoculate each well with the prepared bacterial suspension. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Etest: Spread the standardized bacterial inoculum onto an MH agar plate. Apply an Etest strip containing a predefined gradient of this compound. Incubate at 37°C for 18-24 hours. The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[1]
-
-
Media Supplementation: For specific experiments, MH agar plates can be supplemented with reagents such as cysteine (e.g., 0.3 or 0.75 mM) to assess their effect on resistance.[1]
Whole-Genome Sequencing and Mutation Identification
Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-resistant E. coli mutants and the susceptible parent strain.
-
Library Preparation: Prepare sequencing libraries using a commercial kit (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing on a platform such as an Illumina MiSeq or HiSeq.
-
Data Analysis:
-
Genome Assembly: Assemble the sequencing reads de novo or by mapping to a reference E. coli genome (e.g., MG1655).[1]
-
Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the genomes of the resistant mutants compared to the parental strain.
-
Gene Annotation: Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.
-
Genetic Reconstruction of Resistance Mutations (Recombineering)
Protocol:
-
Primer Design: Design PCR primers to amplify the mutated gene of interest from the resistant mutant's genomic DNA, including flanking homologous regions.
-
PCR Amplification: Amplify the target DNA fragment.
-
Electroporation: Prepare electrocompetent cells of the susceptible parental E. coli strain carrying a plasmid expressing the lambda Red recombinase system. Co-transform the PCR product and the plasmid into the recipient cells.
-
Selection and Verification: Select for transformants that have incorporated the mutation. This can be done by plating on media containing this compound if the mutation confers a selectable level of resistance. Verify the presence of the desired mutation by PCR and Sanger sequencing.[3]
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows in the study of this compound resistance.
References
- 1. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound PIVOXIL used for? [synapse.patsnap.com]
- 6. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (this compound) Resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
The Hydrolytic Activation of Amdinocillin Pivoxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdinocillin pivoxil, a pivaloyloxymethyl ester prodrug of the antibiotic this compound (also known as mecillinam), represents a critical therapeutic option for the treatment of urinary tract infections, primarily caused by Gram-negative bacteria. Its oral bioavailability is contingent upon its efficient hydrolysis to the active this compound moiety. This technical guide provides an in-depth exploration of the core principles governing this hydrolytic conversion, intended for researchers, scientists, and professionals in drug development. The guide details the enzymatic processes, presents collated quantitative pharmacokinetic data, outlines experimental protocols for analysis, and visualizes the key pathways associated with its activation and mechanism of action.
Introduction
This compound is a unique β-lactam antibiotic that selectively targets penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, leading to the formation of spherical cells and subsequent lysis.[1] However, this compound itself exhibits poor oral absorption. To overcome this limitation, it is formulated as the prodrug this compound pivoxil, which enhances its lipophilicity and facilitates absorption from the gastrointestinal tract.[2] Following absorption, the pivoxil ester is rapidly cleaved by endogenous esterases, releasing the active this compound into circulation.[2] This guide will dissect the critical aspects of this hydrolytic activation.
The Hydrolysis of this compound Pivoxil
The conversion of this compound pivoxil to this compound is an enzymatic process primarily occurring in the intestinal mucosa and the liver.[2] This reaction is catalyzed by a class of enzymes known as carboxylesterases.
The Role of Human Carboxylesterases
In humans, two major carboxylesterases, human carboxylesterase 1 (hCE1) and human carboxylesterase 2 (hCE2), are responsible for the metabolism of a wide array of ester-containing drugs.[3]
-
hCE1 is predominantly expressed in the liver, with lower levels found in other tissues.[3]
-
hCE2 is highly expressed in the small intestine and also present in the liver, albeit at lower concentrations than hCE1.[3]
Given their tissue distribution, it is hypothesized that hCE2 plays a significant role in the initial hydrolysis of this compound pivoxil in the intestine, while hCE1 is the primary enzyme responsible for its conversion in the liver. The substrate specificities of these enzymes, with hCE1 favoring bulkier acyl groups and smaller alcohol groups and hCE2 showing the opposite preference, would need to be specifically determined for this compound pivoxil to definitively assign their relative contributions.[4]
The hydrolysis reaction can be represented as follows:
This compound Pivoxil + H₂O ---(Carboxylesterase)--> this compound + Pivalic Acid + Formaldehyde
Quantitative Pharmacokinetic Data
The oral administration of this compound pivoxil results in measurable plasma concentrations of the active this compound. The following tables summarize key pharmacokinetic parameters from studies in healthy adult volunteers.
| Oral Dose | Number of Volunteers | Peak Serum Concentration (Cmax) (µg/mL) | Time to Peak (Tmax) (hours) | Half-life (t½) (hours) | Bioavailability (%) | Reference |
| 250 mg | 12 | 1.93 | 1.5 | 1.0 | 45 | [5] |
| 400 mg | Not Specified | Proportional to dose | Not Specified | Not Specified | Not Specified | [6] |
| 500 mg | 12 | 2.66 | 1.5 | 1.0 | 38 | [5] |
| 600 mg | Not Specified | Proportional to dose | Not Specified | Not Specified | Not Specified | [6] |
| Study Population | Oral Dose | Key Findings | Reference |
| Healthy Chinese Subjects | 200 mg, 400 mg, 600 mg (single dose); 400 mg (multiple doses) | Food had significant effects on Cmax and AUC0-t of pivmecillinam and Cmax of mecillinam. The mean cumulative urinary excretion of mecillinam at 0 to 24 hours ranged from 35.5% to 44.0%. | [7] |
| Healthy Volunteers | 400 mg with and without food | No statistically significant difference in the plasma concentration-time curve of mecillinam with or without a meal. Tmax was significantly delayed with food. | [1] |
| Healthy Volunteers | 200 mg and 400 mg | Peak serum mecillinam concentrations were proportional to the oral dose. | [6] |
Experimental Protocols
In Vitro Hydrolysis of this compound Pivoxil in Human Liver Microsomes (Representative Protocol)
This protocol is a representative method for assessing the in vitro hydrolysis of an ester prodrug.
Objective: To determine the rate of hydrolysis of this compound pivoxil to this compound in the presence of human liver microsomes.
Materials:
-
This compound pivoxil
-
This compound (as a reference standard)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess concurrent oxidative metabolism)
-
Acetonitrile (for reaction termination)
-
Incubator or water bath (37°C)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound pivoxil in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare working solutions of this compound pivoxil in the incubation buffer.
-
Prepare a stock solution of this compound for the standard curve.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (e.g., final concentration of 0.1-1 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding the this compound pivoxil working solution to the pre-warmed microsome suspension. The final substrate concentration should be varied to determine kinetic parameters.
-
If assessing the influence of oxidative metabolism, add the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) to precipitate the proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the supernatant for the concentrations of this compound pivoxil and this compound using a validated HPLC or LC-MS/MS method (see section 4.2).
-
Construct a standard curve for this compound to quantify its formation.
-
-
Data Analysis:
-
Plot the concentration of this compound formed against time to determine the initial reaction velocity.
-
If multiple substrate concentrations were tested, calculate the kinetic parameters (Km and Vmax) using appropriate enzyme kinetics models (e.g., Michaelis-Menten).
-
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound (Representative Protocol)
This protocol outlines a general approach for the HPLC-based quantification of this compound.
Objective: To separate and quantify this compound in biological matrices.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent. A common mobile phase for similar compounds is a gradient of acetonitrile and water containing 0.1% formic acid.[9]
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase or a matrix-matched solution at known concentrations.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Equilibrate the column with the initial mobile phase composition.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (a photodiode array detector can be used to determine the optimal wavelength).
-
-
Injection and Analysis:
-
Inject a fixed volume of the processed samples and standards onto the HPLC system.
-
Run the chromatographic separation using a suitable gradient program to ensure the separation of this compound from the prodrug and other matrix components.
-
-
Data Processing:
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the standard curve.
-
Visualizations
Hydrolysis and Activation Workflow
References
- 1. Pharmacokinetics of pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and pivthis compound in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing the absorption and disposition of mecillinam and pivmecillinam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, pharmacokinetics, and food-effect of pivmecillinam after single- and multiple-dose in healthy Chinese subjects: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of In Vitro Metabolites of Amoxicillin in Human Liver Microsomes by LC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for Amdinocillin Susceptibility Testing by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdinocillin (formerly known as mecillinam) is a β-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This selective action makes it particularly effective against many members of the Enterobacterales order, including strains resistant to other β-lactams. Accurate determination of its in vitro activity through standardized susceptibility testing methods is crucial for both clinical diagnostics and drug development research.
This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: In Vitro Activity of this compound
The following table summarizes the in vitro activity of this compound against a range of clinically relevant Enterobacterales. Data is presented as the minimum inhibitory concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 302 | 0.5 | 1 |
| Klebsiella pneumoniae | 58 | 2 | 8 |
| Proteus mirabilis | 30 | 1 | 4 |
| Enterobacter cloacae | 16 | 0.5 | 2 |
| Citrobacter spp. | 8 | 0.25 | 1 |
| Klebsiella oxytoca | 11 | 1 | 4 |
| Morganella morganii | - | 32 | 128 |
| Proteus vulgaris | - | 128 | 128 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are critical for accurate and reproducible MIC results.
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO) or sterile distilled water
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required weight of this compound powder to prepare a stock solution of a desired concentration (e.g., 1280 mg/L). Use the following formula: Weight (mg) = [Desired Concentration (mg/L) x Volume (L)] / [Potency (µg/mg) / 1000]
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of solvent (DMSO or sterile distilled water) to achieve the desired stock concentration.[1][2]
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Storage: Store the aliquoted stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Broth Microdilution Protocol
This protocol is based on the general guidelines for broth microdilution outlined in CLSI document M07 and by EUCAST.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Sterile diluent (e.g., sterile water or saline)
-
Multichannel pipette
-
Plate reader or manual reading mirror
Procedure:
-
Preparation of Microtiter Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate wells (typically 0.06 to 64 mg/L). b. Using a multichannel pipette, dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate. c. Include a growth control well containing 100 µL of CAMHB without any antibiotic and a sterility control well with 100 µL of uninoculated CAMHB.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the microtiter plates with a lid or sealing tape to prevent evaporation. b. Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation of Results: a. Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control well should remain clear.
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of the susceptibility testing results.
-
Recommended QC Strain: Escherichia coli ATCC® 25922™ is the recommended quality control strain for susceptibility testing of Enterobacterales.
-
Expected MIC Range: While EUCAST states that agar dilution is the reference method for this compound, for broth microdilution, laboratories should establish their own internal quality control ranges for E. coli ATCC® 25922 with this compound. These ranges should be based on consistent, repeated testing. The EUCAST QC tables should be consulted for comprehensive quality control information.[1][3]
-
Frequency: Quality control testing should be performed each time a new batch of reagents is used or at least weekly.
Mandatory Visualizations
Experimental Workflow for this compound Broth Microdilution
Caption: Workflow for this compound broth microdilution susceptibility testing.
References
Application Notes and Protocols: Utilizing Amdinocillin for the Study of Peptidoglycan Synthesis in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdinocillin, a semisynthetic β-lactam antibiotic, serves as a powerful tool for investigating peptidoglycan (PG) synthesis in Gram-negative bacteria.[1] Its unique and highly specific mechanism of action, which involves the targeted inhibition of Penicillin-Binding Protein 2 (PBP2), distinguishes it from many other β-lactam antibiotics that primarily target PBP1 and PBP3.[1][2] This specificity makes this compound an invaluable probe for elucidating the role of PBP2 in bacterial cell wall elongation and maintenance of cell shape. These application notes provide detailed methodologies for leveraging this compound to study PG synthesis, including protocols for determining its inhibitory effects and analyzing subsequent morphological and biochemical changes in Gram-negative bacteria.
Mechanism of Action
This compound exerts its bactericidal effect by specifically acylating and inactivating Penicillin-Binding Protein 2 (PBP2), a key enzyme in the synthesis of the bacterial cell wall.[1][2][3] PBP2 is a transpeptidase that plays a crucial role in the elongation of the peptidoglycan sacculus during cell growth.[4] By binding to PBP2, this compound inhibits the final transpeptidation step of peptidoglycan synthesis.[3] This disruption leads to the formation of osmotically unstable, spherical cells that ultimately lyse.[3][4] Unlike many other penicillins, this compound's high affinity for PBP2 allows for the specific investigation of this enzyme's function in cell wall biology.[2][5]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli
| E. coli Strain | MIC (µg/mL) | Noteworthy Characteristics |
| Susceptible Strain A | 0.5 | - |
| Strain B | 16 | - |
| Resistant Strain C | 128 | Showed marked inoculum dependence in vitro. |
| MG1655 | 0.125 | Laboratory strain. |
Data compiled from studies on this compound susceptibility in various E. coli strains.[6][7]
Signaling Pathway Diagram
Caption: Mechanism of this compound action in Gram-negative bacteria.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a Gram-negative bacterial strain.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: Dilute a logarithmic phase bacterial culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.[8]
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.[9]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (bacteria without this compound) and a negative control (broth only).[9]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[9][10] This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[8]
Protocol 2: Penicillin-Binding Protein (PBP) 2 Binding Assay
This competitive binding assay is used to confirm the specific binding of this compound to PBP2.
Materials:
-
Gram-negative bacterial culture
-
This compound
-
Bocillin-FL (fluorescently labeled penicillin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE equipment
-
Fluorescent gel scanner
Procedure:
-
Cell Preparation: Grow the bacterial culture to mid-logarithmic phase. Harvest the cells by centrifugation and wash the pellet with PBS.[5]
-
This compound Incubation: Resuspend the cells in PBS containing various concentrations of this compound (e.g., 0.0001 to 1,000 µg/mL). Incubate at room temperature for 30 minutes to allow this compound to bind to PBPs.[5]
-
Washing: Pellet the cells by centrifugation and wash with PBS to remove unbound this compound.[5]
-
Fluorescent Labeling: Resuspend the cells in PBS containing a fixed concentration of Bocillin-FL (e.g., 5 µg/mL) and incubate for 10 minutes at room temperature. Bocillin-FL will bind to any PBPs not occupied by this compound.[5]
-
Final Wash: Pellet the cells and wash with PBS to remove unbound Bocillin-FL.[5]
-
SDS-PAGE and Visualization: Lyse the cells and separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.[5] A decrease in the fluorescence of the PBP2 band with increasing concentrations of this compound indicates competitive binding.
Protocol 3: Morphological Analysis of this compound-Treated Bacteria
This protocol describes the use of microscopy to observe the characteristic morphological changes induced by this compound.
Materials:
-
Gram-negative bacterial culture
-
This compound at a concentration above the MIC (e.g., 4x MIC)
-
Microscope slides and coverslips
-
Light microscope with phase-contrast or differential interference contrast (DIC) optics
-
(Optional) Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM) for higher resolution imaging.
Procedure:
-
Bacterial Culture: Grow the bacterial culture to the mid-logarithmic phase.
-
This compound Treatment: Add this compound to the culture at a concentration known to be effective (e.g., 4x MIC).[8]
-
Incubation: Incubate the culture under normal growth conditions.
-
Sample Preparation and Imaging: At various time points (e.g., 0, 1, 2, and 4 hours) post-treatment, withdraw a small aliquot of the culture. Prepare a wet mount on a microscope slide and observe under a light microscope. For SEM or TEM, fix the cells according to standard protocols.[11][12]
-
Analysis: Observe the changes in cell shape. This compound-treated Gram-negative bacteria will typically transition from their native rod shape to spherical forms before eventual lysis.[4]
Experimental Workflow Diagram
Caption: Experimental workflows for studying this compound's effects.
Conclusion
This compound's specific interaction with PBP2 makes it an exceptional tool for dissecting the intricacies of peptidoglycan synthesis and cell shape maintenance in Gram-negative bacteria. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of bacterial cell wall biology and aiding in the development of novel antimicrobial strategies. The synergistic potential of this compound with other β-lactams that target different PBPs also presents an interesting avenue for further investigation.[2][4][13]
References
- 1. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 4. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Sulfamethizole and this compound against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. idexx.com [idexx.com]
- 11. Ultrastructural and morphological studies on variables affecting Escherichia coli with selected commercial antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amdinocillin in Combination with Other Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the synergistic potential of amdinocillin when combined with other beta-lactam antibiotics. Detailed protocols for key in vitro assays are provided to guide researchers in this area of antibacterial drug development.
Introduction
This compound (formerly known as mecillinam) is a unique beta-lactam antibiotic with a narrow spectrum of activity, primarily against Gram-negative bacteria.[1] Its mechanism of action involves the specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the bacterial cell wall synthesis machinery.[1][2][3] This targeted action on PBP2 leads to the formation of spherical, non-viable bacterial cells that eventually lyse.[3]
Most other beta-lactam antibiotics, such as penicillins and cephalosporins, primarily target PBP1 and PBP3, which are responsible for cell elongation and septation, respectively.[1][3] The complementary binding to different PBPs forms the basis for the synergistic activity observed when this compound is combined with other beta-lactams.[3][4] This combination can lead to enhanced bactericidal activity and can be effective against various Gram-negative pathogens, including many Enterobacteriaceae.[1][5]
These notes will detail the experimental protocols for assessing the in vitro synergy of this compound-based combinations, primarily focusing on the checkerboard assay and the time-kill curve analysis.
Signaling Pathways and Mechanisms
The synergistic interaction between this compound and other beta-lactams stems from their complementary binding to different Penicillin-Binding Proteins (PBPs) involved in bacterial cell wall peptidoglycan synthesis.
References
- 1. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 3. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced activity of beta-lactam antibiotics with this compound in vitro and and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation and Storage of Amdinocillin Stock Solutions
Introduction
Amdinocillin, also known as mecillinam, is a β-lactam antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2).[1][2] This specificity makes it highly effective against many Gram-negative bacteria, particularly those in the Enterobacteriaceae family.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring its stability and efficacy in various laboratory applications, from antimicrobial susceptibility testing to studies on bacterial cell wall synthesis. These notes provide detailed protocols and stability data for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The solubility and stability of this compound can vary based on the solvent and storage conditions. The following tables summarize key data for laboratory use.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 65 - 250 mg/mL | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3][4] Sonication may be required to fully dissolve the compound.[3] |
| Water | 65 - 100 mg/mL | Sonication may be required for complete dissolution.[3][4] If used for cell-based assays, the solution should be sterilized by filtration.[3] |
| Ethanol | 65 mg/mL | N/A[4] |
| Chloroform | ~30 mg/mL | The solvent should be purged with an inert gas.[5] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | ≥ 4 years | Store protected from light.[5] |
| Stock Solution | -80°C | 6 - 12 months | Recommended for long-term storage to maintain stability.[3][4] |
| Stock Solution | -20°C | 1 month | Suitable for short-term storage.[3][4] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[3][4] For optimal stability, solutions should be protected from light and stored under nitrogen if possible.[3]
Experimental Protocols
Protocol 1: Preparation of 100 mg/mL this compound Stock Solution (Aqueous)
This protocol is suitable for applications where an aqueous solution is required.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tube or vial
-
Vortex mixer and/or sonicator
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For 1 mL of a 100 mg/mL stock, weigh 100 mg.
-
Dissolution: Transfer the powder to a sterile conical tube. Add a corresponding volume of sterile water (e.g., 1 mL for 100 mg of powder).
-
Mixing: Tightly cap the tube and vortex thoroughly. If the powder does not dissolve completely, use a sonicator bath until the solution is clear.[3]
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile tube. This step is crucial for removing any potential bacterial contamination.[3]
-
Aliquoting: Dispense the sterile stock solution into single-use, light-protecting microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 12 months).[3][4]
Protocol 2: Preparation of 100 mg/mL this compound Stock Solution (DMSO)
This protocol is ideal for applications requiring a high concentration stock or when the final working solution can tolerate a small amount of DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube or vial
-
Vortex mixer and/or sonicator
-
Sterile, light-protecting microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder (e.g., 100 mg).
-
Dissolution: Transfer the powder to a sterile tube. Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 100 mg). It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly decrease solubility.[3][4]
-
Mixing: Tightly cap the tube and vortex. Use sonication if necessary to achieve a clear solution.[3]
-
Aliquoting: As DMSO is a sterile solvent, post-dissolution filtration is often omitted unless sterility is a major concern. Immediately dispense the stock solution into single-use, light-protecting microcentrifuge tubes.
-
Storage: Label the aliquots clearly and store them at -20°C (up to 1 month) or -80°C (up to 12 months).[3][4]
Protocol 3: Preparation of a Working Solution
This protocol describes the dilution of a concentrated stock solution into a final experimental medium.
Procedure:
-
Determine Final Concentration: Identify the required final concentration of this compound for your experiment (e.g., 50 µg/mL).
-
Calculate Dilution: Use the formula C1V1 = C2V2 to determine the volume of stock solution needed.
-
C1 = Concentration of stock solution (e.g., 100 mg/mL or 100,000 µg/mL)
-
V1 = Volume of stock solution to add (unknown)
-
C2 = Desired final concentration (e.g., 50 µg/mL)
-
V2 = Final volume of working solution (e.g., 10 mL)
-
Calculation: V1 = (50 µg/mL * 10 mL) / 100,000 µg/mL = 0.005 mL or 5 µL.
-
-
Dilution: Thaw a single aliquot of the stock solution. Add the calculated volume (5 µL) to your final volume of medium (e.g., 10 mL of bacterial culture broth). Mix thoroughly before use.
-
Usage: Prepare working solutions fresh for each experiment and do not store them for extended periods.
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and its molecular mechanism of action.
References
Amdinocillin Disk Diffusion Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodology and interpretation of the amdinocillin disk diffusion assay. This guide is intended to furnish researchers, scientists, and drug development professionals with comprehensive protocols for determining the susceptibility of bacteria to this compound, a mecillinam antibiotic with a unique mechanism of action.
Introduction
This compound is a β-lactam antibiotic that is distinguished by its specific and high affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria. This targeted action disrupts the bacterial cell wall synthesis, leading to the formation of spherical cells and eventual lysis. The disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized, cost-effective, and widely used technique to assess the in vitro susceptibility of bacterial isolates to this compound. Accurate performance and interpretation of this assay are crucial for microbiological research, antibiotic stewardship, and drug development.
Principle of the Disk Diffusion Assay
The this compound disk diffusion assay is based on the principle of the Kirby-Bauer method. A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of this compound (typically 10 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to this compound, a zone of growth inhibition will form around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that particular bacterial strain.
Data Presentation: Interpretive Criteria and Quality Control
Accurate interpretation of the this compound disk diffusion assay requires adherence to the standards set by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The interpretive criteria and quality control ranges are summarized below.
Table 1: CLSI Interpretive Criteria for this compound Disk Diffusion (10 µg disk)
| Organism Group | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Intermediate | Zone Diameter (mm) - Resistant |
| Enterobacterales | ≥ 16 | - | ≤ 15 |
Table 2: EUCAST Interpretive Criteria for this compound Disk Diffusion (10 µg disk)
| Organism Group | Zone Diameter (mm) - Susceptible | Zone Diameter (mm) - Resistant |
| Enterobacterales (for uncomplicated UTI) | ≥ 15 | < 15 |
Table 3: Quality Control (QC) Zone Diameter Ranges for Escherichia coli ATCC® 25922™
| Quality Control Strain | This compound Disk Content | CLSI QC Range (mm) | EUCAST QC Range (mm) |
| Escherichia coli ATCC® 25922™ | 10 µg | 23 - 29 | 18 - 24 |
Experimental Protocols
The following protocols provide a detailed methodology for performing the this compound disk diffusion assay according to standardized procedures.
Materials
-
This compound disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Pure cultures of test bacteria (e.g., Enterobacterales)
-
Quality control strain: Escherichia coli ATCC® 25922™
-
Sterile saline (0.85%) or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2 °C)
-
Ruler or caliper for measuring zone diameters
-
Vortex mixer
Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.
-
Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or adding more sterile saline/broth to decrease it. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
Inoculation of the Agar Plate
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes.
Application of this compound Disks
-
Aseptically apply a 10 µg this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk with sterile forceps to ensure complete contact with the agar surface.
-
The disks should be placed at least 24 mm apart from each other and from the edge of the plate.
Incubation
-
Invert the plates and place them in an incubator at 35 ± 2 °C in ambient air.
-
Incubate for 16-20 hours.
Measurement and Interpretation of Results
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or caliper on the underside of the plate.
-
Interpret the results as "Susceptible" or "Resistant" based on the zone diameter interpretive criteria provided in Tables 1 and 2.
-
Simultaneously, measure the zone of inhibition for the QC strain (E. coli ATCC® 25922™) and ensure it falls within the acceptable ranges specified in Table 3. If the QC result is out of range, the test results for the clinical isolates are considered invalid, and the assay should be repeated.
Visualizations
Experimental Workflow
Caption: Workflow of the this compound disk diffusion assay.
Mechanism of Action of this compound
Caption: this compound's inhibition of bacterial cell wall synthesis.
Application of Amdinocillin in Animal Models of Urinary Tract Infections: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of amdinocillin (mecillinam) and its prodrug, pivmecillinam, in animal models of urinary tract infections (UTIs). The information is compiled from various studies to assist in the design and execution of preclinical efficacy assessments.
Introduction
This compound is a β-lactam antibiotic with a unique mechanism of action, primarily targeting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, especially Escherichia coli, a common uropathogen.[1] Its oral prodrug, pivmecillinam, is widely used in some regions for the treatment of uncomplicated UTIs.[1][2] Animal models, particularly murine ascending UTI models, are crucial for evaluating the in vivo efficacy of this compound against both susceptible and multidrug-resistant (MDR) bacterial strains.[2][3] These models help in understanding the relationship between in vitro susceptibility and in vivo outcomes, and for determining optimal dosing regimens.[3]
Data Presentation: Efficacy of this compound in Murine UTI Models
The following table summarizes the quantitative data from key studies on the efficacy of this compound in reducing bacterial load in animal models of UTI.
| Animal Model | Bacterial Strain | This compound Dosage | Treatment Duration | Organ | Bacterial Load Reduction (Compared to Control) | Reference |
| Mouse (Ascending UTI) | E. coli (MIC: 0.5 µg/ml) | 0.5 mg, twice daily (s.c.) | 3 days | Urine, Bladder, Kidneys | Significant reduction in all | [3][4] |
| Mouse (Ascending UTI) | E. coli (MIC: 16 µg/ml) | 0.5 mg, twice daily (s.c.) | 3 days | Kidneys | Significant reduction | [3][4] |
| Mouse (Ascending UTI) | E. coli (MIC: 128 µg/ml) | 0.5 mg, twice daily (s.c.) | 3 days | Urine, Bladder, Kidneys | Significant reduction in all | [3][4] |
| Mouse (Murine UTI) | MDR E. coli (including ESBL, AmpC, and carbapenemase producers) | Mimicked human dosing (200 mg and 400 mg three times daily) | Not specified | Urine, Bladder, Kidneys | Significant effect in all compared to vehicle-treated mice for both doses | [2] |
| Rabbit (Catheter-Associated UTI) | E. coli | Progressively increasing doses up to 400 mg/kg | Not specified | Bladder Mucosa, Urine (planktonic), Catheter Biofilm | Elimination of bacteria from bladder mucosa and planktonic bacteria in urine at lower doses; eradication of catheter biofilm at the highest dose (400 mg/kg) | [5] |
Experimental Protocols
Murine Ascending Urinary Tract Infection Model
This protocol is a synthesized methodology based on common practices described in the literature for establishing a UTI in mice to test antibiotic efficacy.[3][4][6]
Materials:
-
Female mice (e.g., BALB/c or other standard strains), 6-8 weeks old.
-
Uropathogenic Escherichia coli (UPEC) strain of interest.
-
Luria-Bertani (LB) broth or other suitable bacterial culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Fine-tipped sterile catheter (e.g., 24-gauge).
-
Micropipette and sterile tips.
-
This compound or Pivmecillinam for injection or oral gavage.
-
Vehicle control (e.g., sterile saline).
Protocol Steps:
-
Bacterial Inoculum Preparation:
-
Culture the selected UPEC strain overnight in LB broth at 37°C with shaking.
-
Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁸ colony-forming units (CFU) per 50 µL. The exact concentration should be confirmed by serial dilution and plating.
-
-
Induction of UTI:
-
Anesthetize the mice using the chosen anesthetic protocol.
-
Carefully insert a sterile, fine-tipped catheter into the bladder via the urethra.
-
Slowly instill 50 µL of the bacterial suspension directly into the bladder.
-
To ensure bacterial retention, the urethra can be gently held closed for a few minutes post-instillation before removing the catheter.
-
-
This compound Administration:
-
Typically, treatment begins 24 hours post-infection to allow the infection to establish.[6]
-
Subcutaneous (s.c.) Administration: Prepare a solution of this compound in a sterile vehicle. A common dosage is 0.5 mg administered twice daily, 6 hours apart, in a volume of 0.25 ml.[4]
-
Oral Gavage (for Pivmecillinam): If using the prodrug, prepare a suspension in a suitable vehicle. Dosages can be designed to mimic human plasma concentrations.[2]
-
Administer the assigned treatment or vehicle control to the respective groups of mice for the predetermined duration (e.g., 3 days).[4]
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically collect urine, bladder, and kidneys.
-
Homogenize the bladder and kidney tissues in sterile PBS.
-
Perform serial dilutions of the urine and tissue homogenates.
-
Plate the dilutions on appropriate agar plates (e.g., LB agar) and incubate overnight at 37°C.
-
Count the colonies to determine the CFU per milliliter of urine or per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial loads (CFU/ml or CFU/g) in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test). A significant reduction in bacterial counts indicates drug efficacy.
-
Rabbit Catheter-Associated UTI Model
This model is particularly useful for studying biofilm formation on catheter surfaces and the efficacy of antibiotics in this context.[5]
Materials:
-
Female New Zealand white rabbits.
-
Foley catheter.
-
Uropathogenic E. coli strain.
-
Closed urinary drainage system.
-
Anesthetic agents suitable for rabbits.
-
This compound for injection.
Protocol Steps:
-
Catheterization and Infection:
-
Anesthetize the rabbit.
-
Aseptically insert a Foley catheter into the bladder via the urethra.
-
Connect the catheter to a closed urinary drainage system.
-
Inoculate the bladder with a known concentration of UPEC through the catheter port.
-
-
Treatment Protocol:
-
Allow the infection and biofilm to establish on the catheter surface.
-
Administer this compound intravenously or intramuscularly at varying dosages. One study used progressively increasing doses up to 400 mg/kg to determine the dose-dependent effect on different bacterial populations (planktonic, mucosal-adherent, and biofilm).[5]
-
-
Outcome Assessment:
-
After the treatment course, euthanize the animal.
-
Collect urine for planktonic bacterial counts.
-
Aseptically remove the bladder and catheter.
-
Process the bladder tissue to quantify adherent bacteria.
-
Analyze the catheter surface for biofilm formation and bacterial viability. This can involve sonication to dislodge biofilm bacteria for CFU counting and scanning electron microscopy (SEM) for visual assessment.[5]
-
Visualizations
Experimental Workflow for Murine Ascending UTI Model
Caption: Workflow of the murine ascending UTI model for this compound efficacy testing.
Logical Flow of this compound Efficacy Evaluation
Caption: Logical steps for evaluating the in vivo efficacy of this compound.
References
- 1. Pivmecillinam--therapy of choice for lower urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of sulfamethizole and this compound against Escherichia coli strains (with various susceptibilities) in an ascending urinary tract infection mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Sulfamethizole and this compound against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound treatment of catheter-associated bacteriuria in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Time-Kill Curve Analysis for Amdinocillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdinocillin (also known as mecillinam) is a β-lactam antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1] This specific binding inhibits bacterial cell wall synthesis, leading to the formation of spherical cells and eventual lysis.[1] this compound is particularly effective against members of the Enterobacteriaceae family, such as Escherichia coli, and is commonly used in the treatment of urinary tract infections.[2]
Time-kill curve analysis is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[3] This application note provides a detailed protocol for performing a time-kill curve analysis for this compound, enabling researchers to evaluate its efficacy against susceptible bacterial strains.
Mechanism of Action
This compound exerts its bactericidal effect by specifically binding to and inactivating Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in the elongation of the peptidoglycan layer of the bacterial cell wall.[1][4] This targeted inhibition disrupts the normal process of cell wall maintenance and synthesis, resulting in the formation of osmotically unstable spherical cells that ultimately lyse.[1]
References
- 1. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical evaluation of this compound disk susceptibility tests correlated with agar dilution tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometric Analysis of Amdinocillin-Treated Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdinocillin (also known as mecillinam) is a β-lactam antibiotic with a unique mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] This specific binding inhibits bacterial cell wall elongation, leading to the formation of spherical cells which ultimately undergo lysis.[3] Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of individual cells in a population. It is particularly well-suited for studying the effects of antimicrobial agents on bacteria, providing insights into changes in cell morphology, physiology, and viability.[4][5][6]
These application notes provide detailed protocols for utilizing flow cytometry to analyze bacteria treated with this compound, enabling researchers to quantify its effects on bacterial cells.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by specifically acylating the active site of Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in the synthesis and maintenance of the bacterial cell wall's peptidoglycan layer.[1][2][3] Unlike many other penicillins that target PBP1 or PBP3, this compound's high affinity for PBP2 leads to a distinct morphological change in susceptible bacteria.[3] Inhibition of PBP2 disrupts the normal process of cell elongation, causing the bacteria to form large, spherical cells that are osmotically sensitive and eventually lyse.[3]
Caption: Mechanism of this compound Action on Bacterial Cells.
Key Flow Cytometry-Based Assays
Flow cytometry can be employed to assess several key parameters that are altered in bacteria upon treatment with this compound.
-
Morphological Changes: An increase in forward scatter (FSC) is indicative of an increase in cell size, a hallmark of this compound's effect.[7][8][9]
-
DNA Content Analysis: Inhibition of cell division without the cessation of DNA replication leads to an increase in DNA content per cell, which can be quantified using fluorescent DNA-binding dyes.[7][8][9]
-
Cell Viability and Membrane Integrity: The viability of bacterial cells and the integrity of their membranes can be assessed using specific fluorescent dyes that differentiate between live and dead or damaged cells.[4][6]
Experimental Protocols
Protocol 1: Analysis of Morphological Changes and DNA Content
This protocol details the steps to analyze changes in cell size and DNA content in this compound-treated bacteria.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Fixative (e.g., 70% ethanol, ice-cold)
-
DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer)
-
Flow cytometer equipped with a 488 nm laser
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony into 5 mL of growth medium and incubate overnight with shaking at the optimal temperature.
-
The following day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).
-
-
This compound Treatment:
-
Cell Harvesting and Fixation:
-
Harvest 1 mL of each bacterial culture by centrifugation.
-
Wash the cell pellet once with sterile PBS.
-
Resuspend the pellet in 1 mL of ice-cold 70% ethanol for fixation. Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in the DNA staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use forward scatter (FSC) and side scatter (SSC) to gate the bacterial population.
-
Measure the fluorescence of the DNA stain in the appropriate channel (e.g., PE-Texas Red for Propidium Iodide).
-
Collect a sufficient number of events (e.g., 10,000-50,000) for each sample.
-
Caption: Workflow for Morphological and DNA Content Analysis.
Protocol 2: Assessment of Cell Viability and Membrane Integrity
This protocol allows for the differentiation of live, membrane-compromised, and dead cells following this compound treatment.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Viability staining kit (e.g., containing a membrane-permeant DNA dye like SYTO 9 and a membrane-impermeant DNA dye like Propidium Iodide)
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Bacterial Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Staining:
-
Harvest 1 mL of each bacterial culture by centrifugation.
-
Wash the cell pellet once with sterile PBS.
-
Resuspend the cells in 1 mL of PBS.
-
Add the viability stains according to the manufacturer's instructions and incubate in the dark for the recommended time.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use FSC and SSC to gate the bacterial population.
-
Measure the fluorescence of both viability dyes in their respective channels (e.g., FITC for SYTO 9 and PE-Texas Red for Propidium Iodide).
-
Differentiate cell populations based on their fluorescence profiles (e.g., live cells are SYTO 9 positive/PI negative, dead cells are SYTO 9 positive/PI positive).
-
Data Presentation
The quantitative data obtained from flow cytometry can be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Size and DNA Content of E. coli
| Treatment | Mean Forward Scatter (FSC-A) | Mean DNA Fluorescence (PE-Texas Red-A) |
| Untreated Control | 100 (Normalized) | 100 (Normalized) |
| This compound (0.5 x MIC) | 150 ± 12 | 180 ± 15 |
| This compound (1 x MIC) | 250 ± 20 | 320 ± 25 |
| This compound (2 x MIC) | 350 ± 28 | 450 ± 35 |
Data are presented as mean ± standard deviation, normalized to the untreated control.
Table 2: Viability of E. coli after this compound Treatment
| Treatment | % Live Cells (SYTO 9+/PI-) | % Membrane-Compromised/Dead Cells (PI+) |
| Untreated Control | 95 ± 3 | 5 ± 3 |
| This compound (1 x MIC, 1 hour) | 70 ± 5 | 30 ± 5 |
| This compound (1 x MIC, 2 hours) | 45 ± 6 | 55 ± 6 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
-
High Background Noise: Ensure the use of filtered sterile solutions and consider using a fluorescence threshold to exclude debris.[10]
-
Weak Fluorescent Signal: Optimize staining concentrations and incubation times. Ensure the correct laser and filter sets are being used for the specific fluorochromes.
-
Cell Clumping: Handle cells gently and consider adding a low concentration of a non-ionic detergent like Tween 20 to the sheath fluid.
Conclusion
Flow cytometry offers a rapid, sensitive, and quantitative approach to study the effects of this compound on bacteria.[7][8][9][11] By analyzing parameters such as cell size, DNA content, and membrane integrity, researchers can gain valuable insights into the mechanism of action of this antibiotic and its efficacy against different bacterial strains. The protocols provided here serve as a foundation for developing robust assays for antimicrobial research and drug development.
References
- 1. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The application of flow cytometry to the study of bacterial responses to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid detection of antimicrobial activity using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid flow cytometric assessment of mecillinam and ampicillin bacterial susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Rapid flow cytometric assessment of mecillinam and ampicillin bacterial susceptibility. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Utilizing Amdinocillin for the Selection of Specific Bacterial Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdinocillin, also known as mecillinam, is a β-lactam antibiotic with a unique mechanism of action, making it a valuable tool for microbial genetics and drug development research.[1][2] Unlike many other penicillins that primarily target Penicillin-Binding Proteins (PBPs) 1 and 3, this compound specifically and avidly binds to PBP2.[1][2] PBP2 is a crucial enzyme involved in the elongation of the bacterial cell wall.[3] Inhibition of PBP2 by this compound disrupts peptidoglycan synthesis, leading to the formation of spherical cells that are osmotically sensitive and ultimately lyse.[3][4] This specific mode of action allows for the selection of a distinct spectrum of bacterial mutations, providing insights into resistance mechanisms, cell wall biology, and bacterial fitness.
These application notes provide detailed protocols and data for utilizing this compound in the selection and characterization of bacterial mutants, particularly in Escherichia coli.
Mechanism of Action
This compound's primary target is Penicillin-Binding Protein 2 (PBP2), an essential enzyme for maintaining the rod shape of bacteria like E. coli.[1][3] By specifically inhibiting the transpeptidase activity of PBP2, this compound prevents the proper elongation of the peptidoglycan cell wall.[3] This targeted inhibition leads to a characteristic morphological change where the bacteria become large, spherical cells before lysing.[3]
The specificity of this compound for PBP2 results in a unique selective pressure, leading to mutations in a variety of genes that directly or indirectly affect the cell wall synthesis pathway, cell division, or drug efflux.[5][6]
Data Presentation
Table 1: Frequency of this compound Resistance Mutations in E. coli
The frequency of spontaneous mutations conferring resistance to this compound can be readily determined in the laboratory. The selection concentration of this compound significantly influences the observed mutation frequency.
| This compound Concentration (mg/L) | Fold MIC (for E. coli MG1655) | Mutation Frequency (per cell) |
| 4 | 32x | 2 x 10⁻⁵ |
| 8 | 64x | 1 x 10⁻⁶ |
| 16 | 128x | 4 x 10⁻⁷ |
| 32 | 256x | 8 x 10⁻⁸ |
Data compiled from studies on E. coli MG1655.[3][5][6]
Table 2: Genes Associated with this compound Resistance in Laboratory-Selected E. coli Mutants
Whole-genome sequencing of laboratory-selected this compound-resistant mutants has identified a diverse set of genes. Mutations in these genes can confer varying levels of resistance and are often associated with a fitness cost.
| Gene | Function | Example Mutation Type | Resulting this compound MIC (mg/L) |
| mrdA (PBP2) | Encodes PBP2, the direct target of this compound | Missense | 16 |
| spoT | Stringent response regulator | Missense | 32 |
| rpoB | RNA polymerase subunit beta | Missense | 48 |
| ppa | Inorganic pyrophosphatase | Missense | 96 |
| aspS | Aspartyl-tRNA synthetase | Missense | 24 |
| ubiE | Ubiquinone/menaquinone biosynthesis methyltransferase | Frameshift deletion | 12 |
| cysB | Transcriptional activator for cysteine biosynthesis | Knockout | 32 |
This table presents a selection of identified genes and is not exhaustive. The MIC values can vary depending on the specific mutation.[5][6][7][8]
Experimental Protocols
Protocol 1: Isolation of this compound-Resistant Mutants
This protocol describes a method for selecting spontaneous bacterial mutants resistant to this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli MG1655)
-
Mueller-Hinton (MH) broth and MH agar plates[6]
-
This compound stock solution (filter-sterilized)
-
Phosphate-buffered saline (PBS), sterile
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile spreaders and dilution tubes
Procedure:
-
Overnight Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of MH broth and incubate overnight at 37°C with shaking.
-
Bacterial Cell Quantification: The following day, dilute the overnight culture in PBS and plate onto non-selective MH agar plates to determine the total number of colony-forming units (CFU) per mL.
-
Selection Plating:
-
Prepare MH agar plates containing various concentrations of this compound (e.g., 4, 8, 16, and 32 mg/L).[3] These concentrations correspond to multiples of the Minimum Inhibitory Concentration (MIC) for the wild-type strain.[6]
-
Spread approximately 10⁷ CFU of the overnight culture evenly onto each this compound-containing plate.[3][6]
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.[3]
-
Mutant Isolation and Purification:
-
Mutation Frequency Calculation: Calculate the mutation frequency by dividing the median number of resistant colonies per plate by the total number of CFU plated.[6]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the MIC of this compound for the isolated resistant mutants.
Materials:
-
Isolated this compound-resistant bacterial mutants
-
Wild-type bacterial strain (as a control)
-
MH agar plates
-
This compound Etest strips or a serial dilution of this compound in MH broth (for broth microdilution)
-
Sterile swabs
Procedure (using Etest):
-
Inoculum Preparation: Prepare a bacterial suspension of the isolated mutant (and wild-type control) in PBS, adjusted to a 0.5 McFarland turbidity standard.
-
Plating: Using a sterile swab, evenly streak the bacterial suspension onto the surface of an MH agar plate to create a lawn.
-
Etest Strip Application: Aseptically place an this compound Etest strip onto the agar surface.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the value on the Etest strip where the elliptical zone of inhibition intersects the strip.[6]
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits PBP2, disrupting cell wall synthesis and leading to cell lysis.
Experimental Workflow for Isolating this compound-Resistant Mutants
Caption: Workflow for the selection and isolation of this compound-resistant bacterial mutants.
Conclusion
The use of this compound as a selective agent offers a powerful method for investigating bacterial physiology, antibiotic resistance, and the intricate processes of cell wall biosynthesis. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. The unique spectrum of mutations selected by this compound can uncover novel resistance mechanisms and identify potential targets for new antimicrobial therapies.
References
- 1. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 5. This compound (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evolution of Amdinocillin Resistance
Introduction
Amdinocillin (mecillinam) is a β-lactam antibiotic that selectively inhibits penicillin-binding protein 2 (PBP2), a key enzyme in the elongation of the bacterial cell wall.[1][2] This targeted action leads to the formation of spherical cells that eventually lyse.[1][2] While clinical resistance to this compound has remained relatively low, laboratory studies have shown that resistance can be readily selected for in vitro.[1] The study of in vitro evolution of this compound resistance provides a powerful model to understand the genetic pathways and molecular mechanisms that bacteria can exploit to overcome antibiotic pressure. These application notes provide detailed protocols for inducing, quantifying, and characterizing this compound resistance in a laboratory setting.
Mechanisms of this compound Resistance
Resistance to this compound can arise from mutations in a surprisingly large number of genes, making it a multifaceted phenomenon.[2][3] The primary target, PBP2, is encoded by the mrdA gene, and mutations in this gene can directly confer resistance.[1][2] However, a significant mechanism observed in both laboratory-evolved mutants and clinical isolates involves the inactivation of the cysB gene.[2][3] CysB is the primary regulator of the cysteine biosynthesis regulon.[4] Its inactivation triggers a complex regulatory response, leading to the upregulation of other cell wall synthesis proteins, notably PBP1B (encoded by mrcB) and its activator LpoB.[4][5] This upregulation appears to provide a bypass mechanism, compensating for the this compound-inhibited PBP2 and allowing the cell to survive.[4][6] Other genes implicated in resistance include rpoB (RNA polymerase subunit) and spoT (involved in the stringent response), which can lead to elevated levels of the alarmone ppGpp, rendering PBP2 nonessential.[1][2]
Data Presentation
Table 1: this compound Susceptibility and Mutation Frequency in E. coli
This table summarizes the typical Minimum Inhibitory Concentrations (MICs) and the frequency at which resistant mutants are selected in laboratory experiments.
| Parameter | Value | Reference Strain / Condition |
| Baseline MIC | 0.125 mg/L | E. coli MG1655 (Wild-Type) |
| Resistant Mutant MIC Range | 4 - 96 mg/L | Laboratory-selected mutants |
| Mutation Frequency | 8 × 10⁻⁸ to 2 × 10⁻⁵ per cell | Dependent on selective concentration |
Data sourced from references:[1]
Table 2: Genes Associated with Laboratory-Evolved this compound Resistance
This table lists genes in which mutations have been identified in this compound-resistant E. coli strains generated through in vitro selection.
| Gene | Function | Consequence of Mutation |
| mrdA | Encodes Penicillin-Binding Protein 2 (PBP2), the drug target. | Alters drug binding affinity. |
| cysB | Transcriptional activator of the cysteine regulon. | Inactivation leads to upregulation of PBP1B/LpoB.[3][4] |
| rpoB | RNA polymerase, beta subunit. | Global transcriptional changes.[1][2] |
| spoT | (p)ppGpp synthetase/hydrolase (stringent response). | Elevated ppGpp levels render PBP2 nonessential.[1][2] |
| thrS, aspS, gltX | tRNA synthetases. | Implicated in resistance, mechanism under investigation.[1][2] |
Data sourced from references:[1][2][3][4]
Experimental Protocols
Protocol 1: In Vitro Evolution of Resistance via Serial Passage
This protocol describes a method for selecting this compound-resistant mutants by exposing a bacterial population to gradually increasing concentrations of the antibiotic.[7][8]
Materials:
-
Parental bacterial strain (e.g., E. coli MG1655)
-
Mueller-Hinton (MH) broth or agar
-
This compound stock solution
-
96-well microplates
-
Sterile culture tubes
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of the parental strain for this compound using the microdilution method described in Protocol 2.
-
Initiation of Serial Passage:
-
In a sterile culture tube or well of a 96-well plate, inoculate the parental strain into fresh MH broth containing this compound at a sub-MIC concentration (e.g., 0.5x MIC).
-
Include a no-drug growth control.
-
Incubate at 37°C for 18-24 hours.
-
-
Daily Passaging:
-
After incubation, identify the highest concentration of this compound that permitted growth.
-
Dilute the culture from this well 1:1000 into a new series of wells containing fresh MH broth with a 2-fold serial dilution of this compound, starting from the previously identified concentration.[9]
-
For example, if growth occurred up to 0.5 mg/L, the new series should span from 0.5 mg/L to higher concentrations.
-
-
Continuation: Repeat the daily passaging for a set number of days (e.g., 20-30 days) or until a target MIC level is achieved.[7]
-
Isolation of Resistant Mutants:
-
After the final passage, streak the culture from the well with the highest this compound concentration onto an MH agar plate to obtain isolated colonies.
-
Incubate at 37°C for 24 hours.
-
-
Confirmation and Storage:
-
Select single colonies and confirm their resistant phenotype by re-determining the MIC (Protocol 2).
-
Prepare glycerol stocks of the confirmed resistant mutants for long-term storage at -80°C.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, the gold standard for determining the MIC of an antibiotic against a bacterial strain.[10][11][12]
Materials:
-
Bacterial culture (parental or evolved strain)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From an overnight culture, dilute the bacterial suspension in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in each well of the microplate.[10]
-
-
Plate Preparation:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last column.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria, no drug) and a negative control (broth only, no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[10]
-
Result Interpretation:
Protocol 3: Genetic Analysis of Resistant Mutants
This protocol provides a general workflow for identifying the mutations responsible for this compound resistance.
Materials:
-
Resistant bacterial mutant and its parental strain
-
Genomic DNA extraction kit
-
Next-Generation Sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction:
-
Culture the resistant mutant and the parental strain overnight in antibiotic-free MH broth.
-
Extract high-quality genomic DNA from both cultures using a commercial kit according to the manufacturer’s instructions.
-
-
Whole-Genome Sequencing (WGS):
-
Prepare sequencing libraries from the extracted gDNA.
-
Perform WGS on both the parental and mutant strains. This allows for direct comparison and confident identification of mutations that arose during the evolution experiment.[14]
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads from the mutant and parental strains to a high-quality reference genome (e.g., E. coli MG1655).
-
Variant Calling: Use bioinformatics tools to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the mutant genome by comparing it to the parental genome.
-
Annotation: Annotate the identified mutations to determine which genes are affected and the nature of the changes (e.g., missense, nonsense, frameshift). Focus on genes known to be associated with this compound resistance (Table 2) and other plausible candidates.[15]
-
Visualizations
Caption: Workflow for generating and analyzing this compound-resistant mutants.
References
- 1. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (this compound) Resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Upregulation of PBP1B and LpoB in cysB Mutants Confers Mecillinam (this compound) Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Serial passage – REVIVE [revive.gardp.org]
- 9. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.com [idexx.com]
- 14. Genetic variations underlying aminoglycoside resistance in antibiotic-induced Mycobacterium intracellulare mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical genetic analysis of indanocine resistance in human leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting amdinocillin instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amdinocillin. The information is presented in a question-and-answer format to directly address common issues related to the instability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing activity over time?
This compound, also known as mecillinam, is a β-lactam antibiotic that is inherently unstable in aqueous solutions. The primary cause of its degradation is the hydrolysis of the β-lactam ring, a characteristic instability for penicillin-type antibiotics. This hydrolysis is influenced by several factors, including pH, temperature, and the composition of the solution. The degradation of this compound in aqueous solutions can be complex, especially with increasing pH[1].
Q2: What is the main degradation pathway for this compound in aqueous solutions?
The degradation of this compound in aqueous solutions primarily occurs through the hydrolysis of its four-membered β-lactam ring. This process leads to the formation of inactive degradation products. While the complete degradation pathway can be complex and pH-dependent, a key initial step is the opening of the β-lactam ring to form penicilloic acid derivatives[1].
Q3: How do pH and temperature affect the stability of this compound solutions?
Both pH and temperature significantly impact the stability of this compound in aqueous solutions.
-
pH: The degradation of this compound is pH-dependent, with the degradation pattern becoming more complex at higher (more alkaline) pH levels[1].
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. For instance, the half-life of mecillinam is significantly shorter at 37°C compared to lower temperatures[2][3][4].
Quantitative data on the half-life of mecillinam (this compound) under different conditions is summarized in the table below.
| Medium | pH | Temperature (°C) | Half-life (approximate) |
| MOPS medium | 7.4 | 37 | 2 hours[2][3][4][5] |
| Luria-Bertani (LB) broth | 7.0 | 37 | 4-5 hours[2][3][4] |
| MOPS medium | 6.5 | 34 | > 6 hours[3] |
Q4: How should I prepare and store this compound stock solutions to maximize stability?
To maximize the stability of this compound stock solutions, it is crucial to follow proper preparation and storage procedures.
-
Preparation: For creating stock solutions, dissolve this compound in an appropriate solvent like DMSO or water. If using water, ensure it is of high purity. It is recommended to prepare fresh solutions for immediate use whenever possible[6].
-
Storage: For short-term storage, aliquots of the stock solution can be stored at -20°C for up to one month. For longer-term storage, storing aliquots at -80°C for up to six months is recommended. Always protect the solutions from light and store them under a nitrogen atmosphere if possible[6]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Problem: I am observing inconsistent or lower-than-expected results in my cell-based assays.
-
Possible Cause: this compound is degrading in your cell culture medium during the incubation period. The half-life of mecillinam can be as short as 2 hours in some culture media at 37°C[2][3][4][5].
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before adding them to your cell cultures.
-
Replenish this compound: For long-term experiments, consider replenishing the this compound in the culture medium at regular intervals (e.g., every few hours) to maintain a consistent effective concentration.
-
Optimize Conditions: If your experimental setup allows, consider lowering the pH of your culture medium to around 6.5 and the incubation temperature to 34°C to increase the half-life of this compound[3].
-
Problem: I see a precipitate in my this compound solution after thawing.
-
Possible Cause: The solubility of this compound may have been exceeded, or the degradation products might be less soluble. Repeated freeze-thaw cycles can also contribute to precipitation.
-
Solution:
-
Gentle Warming and Vortexing: Try gently warming the solution to 37°C and vortexing to see if the precipitate redissolves.
-
Prepare Fresh Stock: If the precipitate does not dissolve, it is best to discard the solution and prepare a fresh stock.
-
Aliquot for Single Use: To prevent this issue in the future, always aliquot your stock solutions into single-use volumes before freezing.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[6].
-
Protocol 2: Stability Testing of this compound in Aqueous Solution using HPLC
This protocol provides a general framework for assessing the stability of this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)
-
-
Procedure:
-
Prepare a fresh solution of this compound in the desired aqueous buffer at a known concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of this compound.
-
Incubate the remaining solution at the desired temperature (e.g., 37°C).
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At regular time intervals (e.g., every 30 minutes for the first few hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the this compound peak and the appearance of any degradation product peaks over time.
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: this compound degradation pathway in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Amdinocillin Concentration for Synergy Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on synergy testing with amdinocillin and other antibiotics.
Troubleshooting Guides
This section addresses specific issues that may arise during synergy testing experiments involving this compound.
Question: How do I select the optimal concentration range for this compound in a checkerboard assay?
Answer:
Selecting the appropriate concentration range for this compound is critical for a successful checkerboard assay. The range should be chosen to encompass the Minimum Inhibitory Concentration (MIC) of this compound for the specific bacterial strain being tested.
-
Initial Determination of MIC: Before performing the checkerboard assay, the MIC of this compound alone against the test organism must be determined using a standard broth microdilution method.
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Concentration Range Selection: A common practice is to use a range of concentrations that extends from at least four times the MIC to several dilutions below the MIC. For example, if the MIC of this compound is 2 µg/mL, a suitable range for the checkerboard assay would be 0.125, 0.25, 0.5, 1, 2, 4, 8, and 16 µg/mL. This ensures that the synergistic interaction can be observed across a spectrum of concentrations.
Question: My checkerboard assay results show no synergy, or even antagonism, when I expect synergy. What are the possible reasons?
Answer:
Unexpected results in a checkerboard assay can stem from several factors:
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Incorrect Concentration Ranges: If the concentration of this compound or the partner antibiotic is too high, it may mask any synergistic effect. Conversely, if the concentrations are too low, they may not be sufficient to demonstrate synergy. Ensure the concentration ranges bracket the individual MICs of both antibiotics.
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Inappropriate Inoculum Size: A bacterial inoculum that is too high or too low can affect the outcome of the assay. It is crucial to standardize the inoculum to approximately 5 x 10^5 CFU/mL.
-
Sub-optimal Growth Conditions: Ensure that the incubation time, temperature, and broth medium (e.g., Mueller-Hinton Broth) are optimal for the growth of the test organism.
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Mechanism of Resistance: The bacterial strain may possess resistance mechanisms that are not overcome by the combination of this compound and the partner antibiotic.
-
Pharmacodynamic Interactions: While this compound is known to be synergistic with many beta-lactams, this is not universal. The specific combination of antibiotics and the target organism's physiology determine the nature of the interaction.
Question: I am observing high variability in my time-kill assay results. How can I improve the reproducibility?
Answer:
High variability in time-kill assays can be minimized by careful attention to experimental details:
-
Standardized Inoculum: Prepare a fresh bacterial culture for each experiment and standardize the starting inoculum density meticulously.
-
Accurate Sampling and Plating: Ensure thorough mixing of the culture before taking each sample to get a representative aliquot. Use precise pipetting techniques for serial dilutions and plating.
-
Consistent Timing: Adhere strictly to the planned time points for sampling.
-
Growth Phase: Initiate the experiment with bacteria in the logarithmic phase of growth for consistent metabolic activity.
-
Control Wells: Include appropriate controls, such as a growth control (no antibiotic) and controls for each antibiotic alone, in every experiment.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about this compound synergy testing.
What is the mechanism of synergy between this compound and other beta-lactam antibiotics?
This compound has a unique mechanism of action among beta-lactam antibiotics. It preferentially binds to Penicillin-Binding Protein 2 (PBP2), which is primarily involved in the elongation of the bacterial cell wall.[1] Other beta-lactams, such as ampicillin or cephalosporins, typically have a higher affinity for other PBPs, like PBP1a/b (involved in transpeptidation) and PBP3 (involved in septum formation during cell division). By simultaneously targeting different essential PBPs, the combination of this compound and another beta-lactam can lead to a more profound disruption of cell wall synthesis, resulting in a synergistic bactericidal effect.[1]
Which classes of antibiotics are most likely to show synergy with this compound?
This compound exhibits the most pronounced synergy with other beta-lactam antibiotics, particularly against Gram-negative bacteria belonging to the Enterobacteriaceae family.[2] This includes penicillins (e.g., ampicillin, piperacillin) and cephalosporins (e.g., cefazolin, cefoxitin).[2]
How is synergy quantitatively measured and interpreted?
The most common method to quantify synergy is by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FICI value is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation
Table 1: Recommended Starting Concentration Ranges of this compound for Synergy Testing against Enterobacteriaceae
| Bacterial Species | Typical this compound MIC Range (µg/mL) | Recommended Starting Concentration Range for Checkerboard Assay (µg/mL) |
| Escherichia coli | 0.125 - 8 | 0.03 - 32 |
| Klebsiella pneumoniae | 0.25 - 16 | 0.06 - 64 |
| Enterobacter cloacae | 0.5 - 32 | 0.125 - 128 |
Note: The actual MIC can vary significantly between strains. It is essential to determine the MIC for the specific strain being tested before setting up the synergy assay.
Table 2: Illustrative Fractional Inhibitory Concentration Index (FICI) Values for this compound Combinations
| Combination Partner | Target Organism | Illustrative FICI Value | Interpretation |
| Ampicillin | E. coli | ≤ 0.5 | Synergy |
| Cefazolin | K. pneumoniae | ≤ 0.5 | Synergy |
| Piperacillin | E. coli | ≤ 0.5 | Synergy |
Note: These are illustrative values. Actual FICI values must be determined experimentally and can vary depending on the bacterial strain and experimental conditions.
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and another antibiotic.
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Determine the MIC of each antibiotic individually against the test organism using the broth microdilution method as per CLSI guidelines.
-
Prepare stock solutions of this compound and the partner antibiotic at a concentration at least 10-fold higher than the highest concentration to be tested.
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Prepare serial dilutions of both antibiotics in a 96-well microtiter plate. This compound is typically diluted horizontally, and the partner antibiotic is diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells:
-
Growth control (no antibiotics).
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Sterility control (no bacteria).
-
Controls for each antibiotic alone.
-
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
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Inoculate the plate with the bacterial suspension.
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Incubate the plate at 35-37°C for 16-20 hours.
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Read the results by visually inspecting for turbidity. The MIC of the combination is the lowest concentration of the antibiotics that inhibits visible growth.
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Calculate the FICI to determine the nature of the interaction.
Time-Kill Curve Analysis Protocol
This protocol describes the procedure for a time-kill curve assay to assess the dynamic interaction between this compound and another antibiotic.
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Prepare several flasks containing Mueller-Hinton broth with the desired concentrations of the antibiotics, both individually and in combination. The concentrations are often based on the MIC values (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Include a growth control flask with no antibiotic.
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Prepare a standardized bacterial inoculum in the logarithmic phase of growth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
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Inoculate each flask with the bacterial suspension.
-
Incubate the flasks in a shaking incubator at 35-37°C.
-
Collect samples from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Perform serial dilutions of each sample and plate onto appropriate agar plates.
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Incubate the plates overnight and count the number of colonies (CFU/mL).
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Plot the log10 CFU/mL versus time for each antibiotic concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Mandatory Visualization
Caption: Mechanism of synergy between this compound and other β-lactam antibiotics.
Caption: Experimental workflow for the checkerboard assay.
References
Common pitfalls in determining amdinocillin minimum inhibitory concentration (MIC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during amdinocillin minimum inhibitory concentration (MIC) determination.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound MIC results inconsistent when using broth microdilution?
A1: Inconsistent this compound (also known as mecillinam) MIC values in broth microdilution are a known issue. The composition of the broth medium can significantly influence the results. Mueller-Hinton broth, a commonly used medium, has been reported to yield variable MICs for this compound. Factors such as osmolality and ion concentration in the medium can lead to elevated MIC values.[1]
Q2: What is the recommended reference method for this compound MIC testing?
A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) designate agar dilution as the reference method for determining this compound MICs.[1] This preference is partly due to the "trailing effects" that can be observed with broth microdilution, where indistinct endpoints make interpretation difficult. Studies have shown that agar dilution is a reliable method for determining the MIC for this compound.
Q3: Can I use disk diffusion or gradient diffusion for this compound susceptibility testing?
A3: While disk diffusion and gradient diffusion (e.g., Etest®) methods are available, they may show lower accuracy compared to the reference agar dilution method. However, for specific organisms like E. coli, disk diffusion has shown high categorical agreement with the reference method.[1] It is crucial to correlate results with the reference method, especially when unexpected resistance is observed.
Q4: How does the inoculum size affect this compound MIC results?
A4: Like other β-lactam antibiotics, this compound can be affected by the inoculum effect, where a higher initial bacterial concentration can lead to a higher observed MIC.[1][2][3] This phenomenon is particularly pronounced with isolates that produce β-lactamases.[2][3] Adhering to standardized inoculum concentrations is critical for reproducible results. A study on ampicillin and amoxycillin showed that for Proteus mirabilis, an increase in inoculum size from 10^6 to 10^8 CFU/ml resulted in a change from susceptibility to complete resistance.[4]
Q5: Are there specific media components that are known to interfere with this compound MIC testing?
A5: Yes, the concentration of cysteine in the growth medium can significantly impact this compound MIC results. Some this compound-resistant mutants of E. coli have mutations in the cysB gene, which is involved in cysteine biosynthesis. These mutants exhibit resistance in media with low cysteine levels. However, this resistance can be reversed by supplementing the medium with cysteine.
Troubleshooting Guides
Issue 1: Higher than expected this compound MIC values.
| Possible Cause | Troubleshooting Step |
| Inoculum Effect: The initial bacterial concentration was too high. | Verify the inoculum preparation procedure to ensure the final concentration is within the recommended range (typically 5 x 10^5 CFU/mL for broth microdilution).[3] Perform a colony count of your inoculum to confirm its concentration. |
| Media Composition: The testing medium has low levels of cysteine, leading to apparent resistance in certain mutants. | Supplement your Mueller-Hinton agar with cysteine to see if the MIC value decreases. A concentration of 0.3 mM or 0.75 mM cysteine has been shown to reverse resistance in some E. coli isolates. |
| Incorrect Testing Method: Broth microdilution was used, which can lead to trailing endpoints and inflated MICs. | Switch to the reference agar dilution method for this compound MIC determination. |
Issue 2: Poor reproducibility of this compound MIC results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation: Variation in the inoculum density between experiments. | Strictly adhere to a standardized protocol for inoculum preparation. Use a spectrophotometer or McFarland standards to ensure consistent bacterial suspension density. |
| Variable Incubation Time/Temperature: Inconsistent incubation conditions affecting bacterial growth and antibiotic activity. | Ensure a consistent incubation time (e.g., 16-20 hours) and temperature (35°C ± 2°C) for all experiments. |
| Media Batch Variation: Differences in the composition of Mueller-Hinton agar or broth between batches. | Test a new batch of media with quality control strains with known this compound MICs to ensure consistency. |
Data Presentation
Table 1: Effect of Inoculum Size on this compound MIC for E. coli and P. mirabilis
| Organism | Inoculum Size (CFU/mL) | This compound MIC (µg/mL) | Interpretation |
| Escherichia coli | 10^5 | 2 | Susceptible |
| 10^7 | 4 | Susceptible | |
| Proteus mirabilis | 10^6 | 8 | Susceptible |
| 10^8 | >64 | Resistant |
Note: This table is a representative example based on the known inoculum effect with beta-lactams and may not reflect specific study data for this compound against these exact inocula.
Table 2: Effect of Cysteine Supplementation on this compound MIC in a cysB Mutant of E. coli
| Strain | Mueller-Hinton Agar Supplement | This compound MIC (µg/mL) |
| E. coli (cysB mutant) | None | 32 |
| 0.3 mM Cysteine | 4 | |
| 0.75 mM Cysteine | 1 | |
| Wild-type E. coli | None | 1 |
Data derived from studies on this compound resistance mutations.
Experimental Protocols
This compound MIC Determination by Agar Dilution (Reference Method)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate sterile solvent.
-
Preparation of Agar Plates:
-
Melt Mueller-Hinton agar and cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 0.25 to 128 µg/mL). Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
From a pure 18-24 hour culture, pick 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the adjusted suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of the this compound-containing and control agar plates.
-
-
Incubation:
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Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for this compound MIC determination by agar dilution.
Caption: Logical workflow for troubleshooting high this compound MICs.
References
- 1. woah.org [woah.org]
- 2. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of inoculum size on ampicillin and amoxycillin susceptibility determined by gas-liquid chromatography for members of the family Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Amdinocillin Efficacy Against Resistant Clinical Isolates
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of amdinocillin against resistant clinical isolates. The information presented is collated from recent studies, focusing on synergistic drug combinations, mechanisms of resistance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it differ from other β-lactam antibiotics?
A1: this compound's primary mechanism of action is the specific and avid binding to Penicillin-Binding Protein 2 (PBP2).[1] This is unique compared to many other β-lactam antibiotics that primarily target PBP1 and PBP3. PBP2 is essential for the elongation of the bacterial cell wall, and its inhibition by this compound leads to the formation of spherical, non-dividing cells that eventually lyse.[2] This distinct target is the basis for its synergistic activity with other β-lactams that inhibit different PBPs.
Q2: What are the common mechanisms of resistance to this compound in clinical isolates of E. coli?
A2: The most prevalent mechanism of this compound resistance in clinical E. coli isolates is the inactivation of the cysB gene.[2][3] The cysB gene is a regulator of cysteine biosynthesis. Its inactivation leads to a cellular response that upregulates Penicillin-Binding Protein 1B (PBP1B) and its activator, LpoB. This upregulation provides an alternative pathway for cell wall synthesis, bypassing the need for the this compound-inhibited PBP2.[4][5] Other resistance mechanisms include the production of high levels of plasmid-mediated β-lactamases, as this compound is not stable against them, and mutations that lead to elevated levels of the alarmone ppGpp, which can render PBP2 nonessential.[2][6]
Q3: Why is this compound often used in combination with other antibiotics?
A3: this compound is frequently used in combination therapies due to its potential for synergistic effects, particularly with other β-lactam antibiotics against Gram-negative bacteria.[7][8] By targeting PBP2, this compound complements the action of other β-lactams that target PBP1 and PBP3, leading to a more comprehensive inhibition of bacterial cell wall synthesis. This can restore the susceptibility of strains that are resistant to individual agents. For example, combining mecillinam (this compound) with amoxicillin/clavulanate has been shown to restore susceptibility in high-level TEM-1-producing E. coli.
Q4: What are "antibiotic adjuvants," and how can they enhance this compound's efficacy?
A4: Antibiotic adjuvants are non-antibiotic compounds that can potentiate the activity of antibiotics by targeting bacterial resistance mechanisms.[9][10] For this compound, the most relevant adjuvants are β-lactamase inhibitors like clavulanic acid. Since this compound is susceptible to degradation by β-lactamases, co-administration with an inhibitor can protect it and restore its activity against β-lactamase-producing resistant strains.[11] Other potential adjuvants could include efflux pump inhibitors, which would increase the intracellular concentration of this compound.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Synergy Observed in Checkerboard Assays
-
Question: We are performing checkerboard assays with this compound and another β-lactam but are not observing the expected synergy (FIC index > 0.5). What could be the cause?
-
Answer:
-
Inappropriate Partner Antibiotic: Synergy with this compound is most pronounced with other β-lactams that have different PBP targets (e.g., ampicillin, cefamandole).[5][12] Ensure the partner antibiotic has a complementary mechanism of action. Some combinations, such as with aztreonam, cefoperazone, and ceftriaxone, have been reported to show only additive effects rather than synergy.[13]
-
High-Level β-Lactamase Production: The target isolate may produce high levels of a β-lactamase that degrades both this compound and the partner antibiotic. Consider including a β-lactamase inhibitor like clavulanic acid in your assay.[11]
-
Inoculum Effect: High bacterial inoculums can lead to higher Minimum Inhibitory Concentrations (MICs) and may mask synergistic effects, particularly for ESBL-producing strains. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL.
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Media Composition: For resistance mediated by cysB mutations, the expression of resistance is dependent on low cysteine concentrations in the medium. Supplementing the growth medium with cysteine can restore susceptibility.[14] Ensure you are using standard Mueller-Hinton Broth for consistency.
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Interpretation Method: Different methods for interpreting the Fractional Inhibitory Concentration (FIC) index can lead to varied results.[15] Adhere strictly to a defined cutoff for synergy (typically FIC index ≤ 0.5).[3][7]
-
Issue 2: Discrepancy Between Checkerboard and Time-Kill Assay Results
-
Question: Our checkerboard assay indicated synergy, but the follow-up time-kill assay did not show a synergistic bactericidal effect. Why might this be?
-
Answer:
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Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement of growth inhibition after 16-24 hours.[3] A time-kill assay provides dynamic information on the rate of killing over time.[16] A combination may be synergistic in inhibiting growth (bacteriostatic synergy) but not in actively killing the bacteria (bactericidal synergy).
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Regrowth: Resistant subpopulations may be selected for during the 24-hour period of a time-kill assay, leading to regrowth after initial killing.[11] This is particularly relevant for this compound, where resistant mutants can arise at a relatively high frequency.[2] Population analysis before and after the experiment can help detect this.
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Concentration Mismatch: The concentrations used in a time-kill assay (often based on multiples of the MIC) might differ from the specific concentrations that show synergy in a checkerboard assay.[17] Ensure the concentrations tested in the time-kill assay are informed by the synergistic combinations identified in the checkerboard.
-
Issue 3: Unexpected this compound Resistance in a Clinical Isolate
-
Question: A clinical E. coli isolate is showing resistance to this compound, but we cannot detect common β-lactamase genes. What could be the resistance mechanism?
-
Answer:
-
Check for cysB Mutations: The most common mechanism in clinical isolates is the inactivation of the cysB gene.[2] This can be identified through whole-genome sequencing.
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Investigate ppGpp Levels: Elevated levels of the stringent response alarmone ppGpp can confer this compound resistance by making PBP2 nonessential.[2][6] This can be due to mutations in genes like relA or spoT.
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Other Genetic Mutations: A large number of genes (at least 38) have been implicated in this compound resistance in laboratory settings, affecting functions like the respiratory chain, ribosome, and tRNA synthesis.[2][3] While less common clinically, these could be responsible for the observed resistance.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (Mecillinam) and Comparators against E. coli Urine Isolates
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Mecillinam (ESBL-producing) | 1.0 | 2.0 |
| Mecillinam (Amoxicillin-resistant) | 2.0 | 16.0 |
| Mecillinam (Amoxicillin-susceptible) | 0.25 | 0.5 |
(Data sourced from studies on ESBL-producing Enterobacterales and amoxicillin-resistant E. coli)[18]
Table 2: Synergy of Mecillinam, Amoxicillin, and Clavulanic Acid against ESBL-Producing E. coli
| Drug Combination | Number of Strains Showing Synergy (out of 8) | Number of Strains Showing Bactericidal Effect (out of 8) |
| Mecillinam + Clavulanic Acid | 1 | 0 (Regrowth observed) |
| Amoxicillin + Clavulanic Acid | 3 | 2 |
| Mecillinam + Amoxicillin + Clavulanic Acid | 6 | 8 |
(Data adapted from 24-hour time-kill experiments)[11]
Experimental Protocols
Checkerboard Synergy Assay
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.
Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the partner antibiotic (Drug B) at a concentration at least four times the highest concentration to be tested in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of this compound.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of Drug B.
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Column 11 should contain only the serial dilution of Drug B to determine its MIC alone.
-
Row H should contain only the serial dilution of this compound to determine its MIC alone.
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Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[7]
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[3]
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination (the lowest concentration that inhibits visible growth).
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Drug B (FIC B) = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC A + FIC B [3]
-
-
Interpretation:
-
Time-Kill Synergy Assay
This protocol assesses the bactericidal activity of this compound combinations over time.
Methodology:
-
Preparation: Prepare flasks containing CAMHB with:
-
This compound alone (at a specified concentration, e.g., 1x MIC).
-
Partner antibiotic (Drug B) alone (at a specified concentration).
-
The combination of this compound and Drug B.
-
A growth control (no antibiotic).
-
-
Inoculum: Prepare a mid-log phase bacterial culture and inoculate each flask to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each flask.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar). To prevent drug carryover, a neutralizing agent like activated charcoal can be used.[20]
-
Incubation and Analysis: Incubate the plates for 18-24 hours at 35°C and count the colonies to determine the CFU/mL at each time point.
-
Interpretation:
Visualizations
Caption: Workflow for assessing this compound synergy.
Caption: cysB mutation pathway for this compound resistance.
References
- 1. Basal level of ppGpp coordinates Escherichia coli cell heterogeneity and ampicillin resistance and persistence [microbialcell.com]
- 2. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. Systemic infections treated with this compound in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibiotic Adjuvants for Combatting Antimicrobial Resistance [asm.org]
- 11. Synergistic and bactericidal activities of mecillinam, amoxicillin and clavulanic acid combinations against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli in 24-h time-kill experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound in combination with beta-lactam antibiotics for treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: interaction with other beta-lactam antibiotics for gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Reviving the role of mecillinam against extended spectrum beta-lactamase producing enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Eagle Effect with Amdinocillin In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro use of amdinocillin to overcome the Eagle effect observed with other β-lactam antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the Eagle effect and why is it a concern in our experiments?
The Eagle effect, also known as the paradoxical effect, describes a phenomenon where a bactericidal antibiotic shows a decrease in its killing activity at very high concentrations.[1][2][3] This is problematic because it can lead to misleading results in susceptibility testing and potentially to treatment failure if it occurs in vivo. In the laboratory, it can manifest as unexpected bacterial survival at antibiotic concentrations well above the Minimum Inhibitory Concentration (MIC).
Q2: What is the proposed mechanism behind the Eagle effect with β-lactam antibiotics?
While not fully understood for all β-lactams, a leading hypothesis for some is the induction of β-lactamases at high antibiotic concentrations. At these high concentrations, the antibiotic may paradoxically trigger the expression of enzymes that degrade the antibiotic, leading to reduced efficacy. Another proposed mechanism involves the reduced expression of penicillin-binding proteins (PBPs) when bacteria enter a stationary growth phase due to the high bacterial burden, rendering cell-wall active agents like penicillin less effective.[2]
Q3: How can this compound help overcome the Eagle effect of another β-lactam antibiotic?
This compound has a unique mechanism of action, primarily binding with high affinity to Penicillin-Binding Protein 2 (PBP2).[1][2][4] Most other β-lactams, such as ampicillin and many cephalosporins, primarily target PBP1 and PBP3. The synergistic effect of combining this compound with another β-lactam is thought to arise from this complementary binding to different essential PBPs, leading to a more comprehensive blockade of bacterial cell wall synthesis.[3] This combined action may be sufficient to kill the bacteria even if one of the mechanisms contributing to the Eagle effect (like induction of β-lactamases) is activated.
Q4: What is the theoretical basis for using this compound in combination therapy to circumvent the Eagle effect?
The rationale is that by simultaneously targeting multiple critical PBPs, the combination of this compound and another β-lactam presents a multi-pronged attack that is more difficult for the bacteria to survive, even at high concentrations of the primary β-lactam. This synergistic interaction can lead to enhanced bactericidal activity and potentially negate the paradoxical survival seen with the single agent at high concentrations.
Troubleshooting Guides
Problem: We observe bacterial growth at high concentrations of our primary β-lactam antibiotic, but not at intermediate concentrations.
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Possible Cause: You may be observing the Eagle effect.
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Troubleshooting Steps:
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Confirm the MIC: Re-determine the MIC of your primary β-lactam to ensure the concentrations you are testing are indeed multiples of the MIC.
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Perform a Time-Kill Curve Analysis: Conduct a time-kill curve experiment with a wide range of concentrations of the primary β-lactam (e.g., 1x, 4x, 16x, 64x, 256x MIC). This will help visualize the paradoxical killing effect over time.
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Introduce this compound: Perform a checkerboard assay to assess the synergy between your primary β-lactam and this compound. Subsequently, conduct a time-kill curve analysis with the combination at concentrations where the Eagle effect was observed for the single agent.
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Problem: The checkerboard assay shows synergy, but we still see some bacterial survival at high concentrations in our time-kill experiments with the combination.
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Possible Cause: The ratio of the two antibiotics may not be optimal at all concentrations, or the bacterial inoculum size may be too high.
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Troubleshooting Steps:
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Optimize the Concentration Ratio: Based on your checkerboard results, select several synergistic combinations and test them in time-kill assays to identify the most effective ratio for preventing regrowth.
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Standardize Inoculum: Ensure your starting inoculum is standardized (typically ~5 x 10^5 CFU/mL) for all experiments, as a very high inoculum can contribute to reduced antibiotic efficacy.[5][6]
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Extend Incubation Time: Extend the duration of your time-kill assay (e.g., to 48 hours) to monitor for delayed regrowth.
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Experimental Protocols
Protocol 1: Checkerboard Assay to Determine Synergy
This protocol is for determining the synergistic interaction between a primary β-lactam and this compound.
Materials:
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96-well microtiter plates
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Stock solutions of the primary β-lactam and this compound
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Bacterial suspension equivalent to a 0.5 McFarland standard, diluted to a final inoculum of ~5 x 10^5 CFU/mL
Procedure:
-
Preparation of Antibiotic Dilutions:
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In a 96-well plate, prepare two-fold serial dilutions of the primary β-lactam horizontally (e.g., across columns 1 to 10) in CAMHB (50 µL final volume per well).
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Prepare two-fold serial dilutions of this compound vertically (e.g., down rows A to G) in CAMHB (50 µL final volume per well).
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Column 11 should contain serial dilutions of the primary β-lactam alone, and row H should contain serial dilutions of this compound alone to determine their individual MICs.
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Column 12, row H should be a growth control (no antibiotic).
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Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells. The final volume in each well will be 200 µL.
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Incubation: Incubate the plates at 35°C ± 2°C for 16-24 hours.
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Data Analysis:
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Determine the MIC of each antibiotic alone and in combination.
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Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:
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FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone)
-
-
Interpret the FICI: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism.[5][6]
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Protocol 2: Time-Kill Curve Analysis
This protocol is for evaluating the bactericidal activity of this compound in combination with another β-lactam over time.
Materials:
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Culture tubes with CAMHB
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Stock solutions of the primary β-lactam and this compound
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Bacterial suspension adjusted to a starting inoculum of ~5 x 10^5 CFU/mL
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Agar plates for colony counting
Procedure:
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Preparation of Test Conditions:
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Prepare tubes with CAMHB containing:
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No antibiotic (growth control)
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The primary β-lactam at concentrations where the Eagle effect is observed (e.g., 64x MIC).
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This compound at its MIC.
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The combination of the primary β-lactam and this compound at synergistic concentrations determined from the checkerboard assay.
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-
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Inoculation: Inoculate all tubes with the bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.
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Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
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Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates. Incubate the plates for 18-24 hours at 37°C and count the number of colonies (CFU/mL).
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Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[7]
Data Presentation
Table 1: Illustrative Checkerboard Assay Results for E. coli ATCC 25922
| Antibiotic Combination | Individual MIC (µg/mL) | Combination MIC (µg/mL) | FICI | Interpretation |
| Ampicillin | 4 | 1 | 0.375 | Synergy |
| This compound | 2 | 0.5 | ||
| Cefotaxime | 0.5 | 0.125 | 0.375 | Synergy |
| This compound | 2 | 0.25 |
Note: This data is for illustrative purposes.
Table 2: Illustrative Time-Kill Curve Data (log10 CFU/mL) at 24 hours for E. coli Exhibiting Eagle Effect with Ampicillin
| Treatment | Initial Inoculum | 24-hour Viable Count (log10 CFU/mL) | Change from Inoculum |
| Growth Control | 5.7 | 8.9 | +3.2 |
| Ampicillin (4x MIC) | 5.7 | 2.5 | -3.2 |
| Ampicillin (64x MIC) | 5.7 | 6.2 | +0.5 |
| This compound (1x MIC) | 5.7 | 4.8 | -0.9 |
| Ampicillin (64x MIC) + this compound (1x MIC) | 5.7 | <2.0 | < -3.7 |
Note: This data is for illustrative purposes.
Visualizations
Caption: Hypothesized mechanism of overcoming the Eagle effect.
Caption: Workflow for investigating the mitigation of the Eagle effect.
Caption: Complementary PBP binding of β-lactams.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 5. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Time-kill studies – including synergy time-kill studies – REVIVE [revive.gardp.org]
Factors affecting amdinocillin activity in different culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing amdinocillin activity in different culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound susceptibility testing.
Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values
| Potential Cause | Troubleshooting Steps |
| High Osmolality of the Medium | The activity of this compound can be significantly affected by the ionic content of the media. High osmolality, for instance due to high NaCl concentrations, can lead to elevated MIC values. Review the composition of your culture medium. If possible, compare results with a standard medium like Mueller-Hinton Broth (MHB). |
| Inoculum Size Too High | A higher than recommended inoculum density can lead to falsely elevated MICs. Ensure your inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution. |
| Degradation of this compound | This compound, like other β-lactam antibiotics, is susceptible to degradation, which can be accelerated by improper storage or pH shifts in the medium. Prepare fresh stock solutions and ensure the pH of the medium is within the recommended range (typically 7.2-7.4 for Mueller-Hinton Broth). |
| Presence of β-lactamases | The test organism may be producing β-lactamases that inactivate this compound. Consider testing for β-lactamase production. This compound is not stable against high levels of plasma-mediated β-lactamases.[1] |
Issue 2: Inconsistent or Irreproducible MIC Results
| Potential Cause | Troubleshooting Steps |
| Variation in Media Composition | Different batches or manufacturers of culture media can have slight variations in their composition, particularly in cation concentrations (Ca²⁺ and Mg²⁺), which can influence antibiotic activity. Use a single, high-quality batch of media for a series of related experiments. |
| Incorrect Inoculum Preparation | Clumped or non-homogenous bacterial suspensions can lead to variable inoculum sizes in different wells. Ensure the bacterial suspension is well-mixed and homogenous before inoculation. |
| pH Shift During Incubation | Bacterial metabolism can alter the pH of the culture medium during incubation, potentially affecting this compound stability and activity. Ensure the medium is well-buffered. |
| Contamination | Contamination of the culture with a different, more resistant organism can lead to inconsistent results. Perform a purity check of your inoculum. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-lactam antibiotic that specifically binds to and inhibits Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1] This inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of spherical cells that eventually lyse.
Q2: Against which types of bacteria is this compound most effective?
A2: this compound is primarily active against Gram-negative bacteria, particularly members of the Enterobacterales family such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[2] Its activity against Gram-positive organisms and Pseudomonas aeruginosa is generally low.[1]
Q3: How does the composition of the culture medium affect this compound's activity?
A3: The in vitro activity of this compound is markedly influenced by the ionic content and osmolality of the culture medium. High salt concentrations can lead to increased MIC values. The concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can also affect the activity of β-lactam antibiotics, although this is more pronounced for other classes like aminoglycosides. For standardized testing, it is recommended to use cation-adjusted Mueller-Hinton Broth.
Q4: Can this compound be used in combination with other antibiotics?
A4: Yes, this compound often exhibits synergistic or additive effects when combined with other β-lactam antibiotics that target different PBPs (e.g., PBP1a/b or PBP3).[3][4] This can enhance the overall antibacterial activity against many Enterobacterales.[3] However, synergy is not typically observed against Gram-positive organisms or Pseudomonas aeruginosa.[1]
Q5: What are the optimal pH and temperature conditions for this compound activity in vitro?
A5: Like other penicillins, this compound is most stable and active at a slightly acidic to neutral pH, typically between 6.0 and 7.4. Alkaline conditions can lead to hydrolysis of the β-lactam ring and loss of activity. Standard incubation temperatures of 35-37°C are appropriate for susceptibility testing.
Data Presentation
Table 1: Factors Influencing this compound In Vitro Activity
| Factor | Effect on this compound Activity | Recommended Condition for Susceptibility Testing |
| Culture Medium | Activity is highly dependent on the medium's composition. | Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| Osmolality | High osmolality (e.g., increased NaCl) can significantly increase MIC values. | Standard physiological salt concentrations. |
| pH | Activity is optimal in the neutral to slightly acidic range. Alkaline pH leads to degradation. | pH 7.2 - 7.4. |
| Cation Concentration | Divalent cations (Ca²⁺, Mg²⁺) can influence activity, though the effect is less pronounced than for some other antibiotic classes. | Standardized concentrations in CAMHB (typically ~20-25 mg/L Ca²⁺ and ~10-12.5 mg/L Mg²⁺). |
| Inoculum Density | High inoculum density can lead to an overestimation of the MIC. | Standardized to ~5 x 10^5 CFU/mL. |
| Presence of β-lactamases | This compound is susceptible to degradation by many β-lactamases. | Test isolates for β-lactamase production if resistance is suspected. |
Table 2: this compound MIC50 and MIC90 Values for Common Enterobacterales
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 302 | ≤0.5 | 1 |
| Klebsiella spp. | 58 | 1 | 8 |
| Proteus mirabilis | 30 | 1 | 4 |
| Enterobacter spp. | - | 0.5 | - |
| Citrobacter spp. | - | 0.5 | - |
Data adapted from a study on urinary isolates. Actual MICs can vary based on strain and testing conditions.[2]
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of this compound Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer, pH 6.0) at a concentration of 1280 µg/mL.
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Sterilize the stock solution by filtration through a 0.22 µm filter.
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-
Preparation of Microdilution Plates:
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In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
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Add 100 µL of the this compound stock solution to the first well of each row to be tested.
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Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of this compound concentrations.
-
-
Inoculum Preparation:
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From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
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Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
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Add 10 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no inoculum).
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Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
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Protocol 2: Checkerboard Assay for this compound Synergy Testing
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
-
Preparation of Antibiotic Solutions:
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Prepare stock solutions of this compound and the second antibiotic at concentrations four times the highest desired final concentration in the assay.
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Prepare intermediate dilutions of both antibiotics in CAMHB.
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-
Plate Setup:
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In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
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Add 50 µL of the this compound dilutions horizontally across the plate, creating a gradient of concentrations.
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Add 50 µL of the second antibiotic's dilutions vertically down the plate, creating a second concentration gradient.
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The final volume in each well will be 150 µL after adding the inoculum. Include wells with each antibiotic alone as controls.
-
-
Inoculation and Incubation:
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Prepare and standardize the inoculum as described in the broth microdilution protocol.
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Add 50 µL of the standardized inoculum to each well.
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Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Data Analysis:
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Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:
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FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
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-
Interpret the results:
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FICI ≤ 0.5: Synergy
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0.5 < FICI ≤ 4: Additive/Indifference
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FICI > 4: Antagonism
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-
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
- 1. This compound (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced activity of beta-lactam antibiotics with this compound in vitro and and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in combination with beta-lactam antibiotics for treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in amdinocillin bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amdinocillin bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-lactam antibiotic that selectively binds to Penicillin-Binding Protein 2 (PBP2) in the cell wall of Gram-negative bacteria.[1][2] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[1][3] The disruption of the cell wall leads to the formation of spherical cells that are osmotically unstable and eventually lyse.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound is primarily active against Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family, such as Escherichia coli and Klebsiella species.[3] It has limited activity against Gram-positive bacteria and is generally not effective against Pseudomonas aeruginosa and some species of Proteus.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound can be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For example, a 65 mg/mL solution in fresh, moisture-free DMSO is a possible concentration.[5] It is important to aliquot the stock solution and store it at -80°C for up to a year to avoid repeated freeze-thaw cycles.[5] For short-term storage, it can be kept at -20°C for up to a month.[5]
Q4: What are the expected zone diameters for disk diffusion susceptibility testing with this compound?
A4: For a 10-microgram this compound disk, the following interpretive criteria for zone diameters have been suggested:
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Susceptible: ≥ 17 mm
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Intermediate: 14 to 16 mm
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Resistant: ≤ 13 mm[6]
Troubleshooting Guide for this compound Bioassay Variability
Variability in this compound bioassay results can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| No or very small zones of inhibition with susceptible strains | Degradation of this compound: this compound is unstable in some culture media, with a half-life as short as 2 hours in MOPS medium at 37°C and pH 7.4, and 4-5 hours in Luria-Bertani (LB) broth.[7] | - Prepare fresh solutions of this compound for each experiment.- Minimize the time between adding the antibiotic and starting the incubation.- Consider using a more stable medium or adjusting the pH and temperature to prolong the antibiotic's half-life.[7] |
| High Inoculum Density: An overly dense bacterial lawn can overwhelm the antibiotic, leading to smaller or absent zones of inhibition.[6] | - Standardize the inoculum to a 0.5 McFarland turbidity standard before plating.- Ensure a uniform and not overly dense spread of the inoculum on the agar plate. | |
| Improper Storage of this compound: Incorrect storage of either the powder or stock solutions can lead to loss of potency. | - Store this compound powder at -20°C for long-term storage.[5]- Store stock solutions at -80°C for up to one year.[5] | |
| Inconsistent zone sizes between replicates | Uneven Inoculum: A non-uniform bacterial lawn will result in variable zone diameters. | - Ensure the agar surface is dry before inoculation.- Use a sterile cotton swab to streak the entire plate evenly in three directions. |
| Incorrect Media Composition: The ionic content of the culture medium can significantly impact the in vitro activity of this compound.[1] | - Use a standardized and quality-controlled medium, such as Mueller-Hinton Agar (MHA), for susceptibility testing.- Ensure the pH of the medium is within the recommended range. | |
| Variation in Agar Depth: The depth of the agar can affect the diffusion of the antibiotic, leading to inconsistent zone sizes. | - Pour a consistent volume of agar into each petri dish to achieve a uniform depth (e.g., 4 mm). | |
| Unexpectedly large zones of inhibition | Low Inoculum Density: An insufficient amount of bacteria on the plate can lead to larger zones of inhibition. | - Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. |
| Incorrect this compound Concentration: An error in the preparation of the this compound solution can result in a higher concentration being used. | - Double-check all calculations and dilutions when preparing antibiotic solutions. | |
| Growth of colonies within the zone of inhibition | Presence of a Resistant Subpopulation: The bacterial culture may contain a mix of susceptible and resistant cells. | - Isolate and re-test a colony from within the inhibition zone to confirm resistance. |
| Contamination: The culture may be contaminated with a different, resistant organism. | - Perform a Gram stain and other identification tests on the colonies growing within the zone to check for contamination. |
Experimental Protocols
Disk Diffusion (Kirby-Bauer) Susceptibility Testing for this compound
This protocol is based on general best practices for antimicrobial susceptibility testing.
-
Inoculum Preparation:
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Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
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Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
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Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
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Adjust the turbidity of the inoculum to match that of a 0.5 McFarland standard by adding sterile broth or more bacteria as needed.
-
-
Inoculation of Agar Plate:
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Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
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Allow the plate to sit for 3-5 minutes to allow the surface to dry.
-
-
Application of this compound Disk:
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Using sterile forceps or a disk dispenser, place a 10 µg this compound disk on the inoculated agar surface.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate them at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using a ruler or caliper.
-
Interpret the results based on the established breakpoints (see FAQ Q4).
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on Gram-negative bacteria.
Troubleshooting Workflow for this compound Bioassay
Caption: A logical workflow for troubleshooting this compound bioassay variability.
References
- 1. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 4. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Critical evaluation of this compound disk susceptibility tests correlated with agar dilution tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Amdinocillin Dosing Regimens in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of amdinocillin (also known as mecillinam) dosing regimens in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a β-lactam antibiotic that selectively binds to and inhibits penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and ultimately cell lysis.
Q2: Which preclinical animal models are most commonly used for this compound efficacy studies?
A2: The most common preclinical animal models for evaluating the efficacy of this compound against Gram-negative infections are the murine urinary tract infection (UTI) model and the neutropenic murine thigh infection model. The choice of model depends on the research question and the target indication for the drug.
Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for this compound?
A3: For β-lactam antibiotics like this compound, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).
Q4: How can I formulate this compound for in vivo administration in animal models?
A4: this compound can be dissolved in sterile saline for parenteral (e.g., subcutaneous or intravenous) administration. It is recommended to prepare fresh solutions for each experiment to ensure stability. For oral administration, pivmecillinam, a prodrug of mecillinam, is often used as it has better oral bioavailability.
Q5: Are there any known issues with this compound stability in experimental settings?
A5: Like many β-lactam antibiotics, this compound's β-lactam ring is susceptible to hydrolysis, which can be accelerated by changes in pH and temperature. It is advisable to prepare solutions fresh and store them at 2-8°C if not used immediately. Stability in physiological buffers should be confirmed for longer-term experiments.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound in preclinical animal models.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no reduction in bacterial load in the animal model despite in vitro susceptibility. | 1. Suboptimal Dosing Regimen: The dosing frequency or amount may not be sufficient to maintain this compound concentrations above the MIC for the required duration. 2. Poor Drug Exposure at the Site of Infection: The drug may not be reaching the target tissue in adequate concentrations. 3. In vivo Resistance Development: The bacteria may be developing resistance to this compound during the course of the experiment. | 1. Optimize Dosing Regimen: Conduct a dose-ranging study to determine the optimal dose and frequency. Measure plasma and tissue concentrations of this compound to establish the PK/PD relationship. Aim for a %fT>MIC of at least 40-50%. 2. Assess Tissue Distribution: Perform pharmacokinetic studies to measure this compound concentrations in the target tissues (e.g., bladder, kidney, thigh muscle). 3. Monitor for Resistance: Isolate bacteria from treated animals at the end of the experiment and perform susceptibility testing to check for any increase in the MIC of this compound. |
| Unexpected Toxicity or Adverse Events in Animals. | 1. High Dose or Rapid Administration: The dose of this compound may be too high, or the intravenous injection may be too rapid, leading to acute toxicity. 2. Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. 3. Endotoxin Contamination: The drug solution may be contaminated with endotoxins, leading to an inflammatory response. | 1. Dose Adjustment: Reduce the dose or the rate of intravenous infusion. Administer the drug via a slower route, such as subcutaneous injection. 2. Vehicle Control: Include a control group that receives only the vehicle to assess its potential toxicity. 3. Endotoxin Testing: Test the drug solution for endotoxin levels to ensure they are within acceptable limits for animal administration. |
| Precipitation of this compound in Solution. | 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen vehicle. 2. pH or Temperature Effects: The pH or temperature of the solution may be affecting the solubility of the drug. | 1. Adjust Concentration: Prepare a more dilute solution of this compound. 2. Formulation Optimization: Use a different vehicle or adjust the pH of the solution to improve solubility. Prepare solutions at room temperature and avoid cold storage if precipitation is observed. |
Quantitative Data Presentation
The following tables summarize this compound dosing regimens and corresponding pharmacokinetic parameters from preclinical studies.
Table 1: this compound Dosing and Pharmacokinetics in a Murine Urinary Tract Infection (UTI) Model
| Animal Model | Dosing Regimen | Route of Administration | Peak Serum Concentration (Cmax) | Peak Urine Concentration | Serum Half-life (t1/2) | Urine Half-life (t1/2) | Reference |
| Mouse | 0.5 mg | Subcutaneous | 91 µg/mL | 3,415 µg/mL | 8 minutes | 33 minutes | [1] |
Table 2: Human Pharmacokinetic Parameters of this compound
| Dose | Route of Administration | Peak Plasma Concentration (Cmax) | Plasma Half-life (t1/2) | Reference |
| 10 mg/kg | Intravenous (multiple doses) | ~50 µg/mL | ~53 minutes | [2] |
| 10 mg/kg | Intravenous (single dose) | 49 µg/mL | 0.89 hours | [3] |
| 15 mg/kg | Intravenous (single dose) | 87 µg/mL | 0.89 hours | [3] |
| 10 mg/kg | Intramuscular (single dose) | 26.2 µg/mL | 0.96 hours | [3] |
| 15 mg/kg | Intramuscular (single dose) | 29.6 µg/mL | 0.86 hours | [3] |
Experimental Protocols
Detailed Protocol for Murine Urinary Tract Infection (UTI) Model
1. Bacterial Strain and Inoculum Preparation:
-
Grow a uropathogenic Escherichia coli (UPEC) strain in Luria-Bertani (LB) broth overnight at 37°C.
-
Dilute the overnight culture in fresh LB broth and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1-2 x 10^8 CFU/mL).
2. Animal Inoculation:
-
Anesthetize female mice (e.g., C3H/HeN or BALB/c) using isoflurane.
-
Inoculate 50 µL of the bacterial suspension (containing 1 x 10^7 CFU) directly into the bladder via a transurethral catheter.[4]
3. This compound Dosing:
-
Prepare a fresh solution of this compound in sterile saline.
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment.
-
Administer this compound subcutaneously at the desired dose (e.g., 0.5 mg twice daily for 3 days).[1]
4. Efficacy Evaluation:
-
At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., MacConkey agar) to determine the bacterial load (CFU/organ).
-
Compare the bacterial loads in the treated group to a vehicle-treated control group to assess the efficacy of the this compound dosing regimen.
General Protocol for Neutropenic Murine Thigh Infection Model
1. Induction of Neutropenia:
-
Administer cyclophosphamide to mice (e.g., 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1) to induce neutropenia.
2. Bacterial Inoculation:
-
Prepare an inoculum of a Gram-negative bacterium (e.g., E. coli, Klebsiella pneumoniae) in the mid-logarithmic growth phase.
-
Anesthetize the neutropenic mice and inject 0.1 mL of the bacterial suspension (e.g., 10^6 - 10^7 CFU) into the thigh muscle.
3. This compound Dosing:
-
Initiate this compound treatment at a specific time post-infection (e.g., 2 hours).
-
Administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous) at various doses and dosing intervals to determine the dose-response relationship.
4. Efficacy Assessment:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform quantitative cultures of the thigh homogenates to determine the bacterial load (CFU/thigh).
-
The efficacy of the dosing regimen is determined by the reduction in bacterial counts compared to untreated controls at the start of therapy.
Mandatory Visualizations
References
- 1. Effects of Sulfamethizole and this compound against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple-dose pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Strategies to prevent the emergence of amdinocillin resistance in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the emergence of amdinocillin resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a high frequency of this compound-resistant mutants in our E. coli cultures. Is this expected?
A1: Yes, a relatively high frequency of mutation to this compound resistance during laboratory selection is a known phenomenon.[1][2][3] Studies have shown that the frequency of mutation can range from 8 × 10⁻⁸ to 2 × 10⁻⁵ per cell, depending on the concentration of this compound used for selection.[1][2][3] This is attributed to a large mutational target, with at least 38 genes identified whose mutation can confer resistance.[1][2]
Q2: What is the primary mechanism of this compound resistance observed in laboratory settings?
A2: In clinical isolates, the most common mechanism is the inactivation of the cysB gene, which is a transcriptional activator for the cysteine biosynthesis regulon.[1][2] Inactivation of cysB leads to a loss of cysteine biosynthesis.[1][2] However, in laboratory-selected mutants, a broader spectrum of mutations can be found in genes related to the respiratory chain, the ribosome, tRNA synthesis, and pyrophosphate metabolism.[1][2][3] It is important to note that many of these laboratory-evolved mutations can result in a fitness cost, leading to slower bacterial growth.[1][2]
Q3: Can the composition of our growth medium influence the emergence of this compound resistance?
A3: Absolutely. The presence of cysteine in the growth medium can significantly impact this compound susceptibility. For mutants with an inactivated cysB gene, the resistance phenotype can be reverted to susceptible in the presence of cysteine.[4] Standard laboratory media like Mueller-Hinton Broth (MHB) are often low in cysteine, which can inadvertently select for cysB mutants.[4]
Q4: We are considering using this compound in combination with another antibiotic. Is this a viable strategy to prevent resistance?
A4: Yes, combination therapy is a promising strategy. This compound, when used in combination with other β-lactam antibiotics, has shown synergistic effects against many Enterobacteriaceae.[5] This approach can enhance bactericidal activity and potentially reduce the selection pressure for resistance development. A checkerboard assay is the standard method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.
Troubleshooting Guides
Issue: Spontaneous emergence of this compound-resistant colonies on selection plates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Cysteine Content in Medium | Supplement your Mueller-Hinton (MH) agar or broth with L-cysteine. A common starting concentration is 0.3 mM.[1][6] | A decrease in the number of resistant colonies, as the resistance conferred by cysB mutations will be masked. |
| High Selection Pressure | Optimize the concentration of this compound used for selection. If the concentration is too high, it may select for high-level resistance mutations. If it is too low, it may not effectively inhibit the growth of susceptible cells. | A "sweet spot" concentration that allows for the selection of desired transformants or mutants without enriching for a high background of resistant isolates. |
| Inherent Mutability of the Strain | If using a hypermutator strain, consider switching to a strain with a normal mutation rate for experiments where the emergence of resistance is a concern. | A lower background frequency of spontaneous resistance to this compound. |
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Cysteine Levels in Media Batches | Prepare a stock solution of L-cysteine and supplement your MH medium to a consistent final concentration for all experiments.[1][6] | More reproducible MIC values across different experimental replicates and media batches. |
| Inoculum Effect | Standardize the inoculum density for all MIC assays. A common standard is 5 x 10⁵ CFU/mL.[7] | Consistent and reliable MIC determinations. |
| pH of the Medium | Ensure the final pH of your prepared MH medium is between 7.2 and 7.4, as variations can affect the activity of some antibiotics. | Accurate and reproducible antibiotic activity. |
Experimental Protocols
Protocol 1: Preparation of Cysteine-Supplemented Mueller-Hinton Agar (MHA)
-
Prepare MHA: Following the manufacturer's instructions, dissolve 38 grams of MHA powder in 1 liter of distilled water.[8][9][10]
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.[8][9][10]
-
Cooling: Allow the autoclaved medium to cool in a 45-50°C water bath.[11]
-
Cysteine Supplementation: Prepare a filter-sterilized stock solution of L-cysteine. To achieve a final concentration of 0.3 mM, add the appropriate volume of the stock solution to the cooled MHA.
-
Pouring Plates: Gently swirl the flask to mix the cysteine evenly and pour the agar into sterile petri dishes.[8][9]
-
Storage: Store the plates at 2-8°C.[10]
Protocol 2: Checkerboard Assay for this compound Combination Therapy
This protocol is a standard method to assess the synergy between this compound and another antimicrobial agent.
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration that is at least double the highest concentration to be tested.[7]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well.[7]
-
Serial Dilutions:
-
Create serial two-fold dilutions of this compound along the y-axis of the plate.
-
Create serial two-fold dilutions of the second antibiotic along the x-axis of the plate.[7]
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.[7]
-
Incubation: Incubate the plate at 35°C for 16-24 hours.[12]
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index to determine synergy (FIC ≤ 0.5), additivity/indifference (0.5 < FIC ≤ 4), or antagonism (FIC > 4).[13]
Visualizations
Caption: CysB signaling pathway and its role in this compound resistance.
Caption: Workflow to minimize this compound resistance emergence.
Caption: Factors influencing this compound resistance.
References
- 1. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mecillinam – Reversion of Resistance and How to Test It - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation [labmal.com]
- 11. himedialabs.com [himedialabs.com]
- 12. mdpi.com [mdpi.com]
- 13. emerypharma.com [emerypharma.com]
Validation & Comparative
Validating Amdinocillin's Specific Effect on Bacterial Cell Elongation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amdinocillin with other antimicrobial agents that modulate bacterial cell morphology. By examining their distinct mechanisms of action and effects on cell elongation, this document serves as a resource for validating the specific cellular effects of this compound. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.
Introduction to this compound and Cell Elongation
This compound, also known as mecillinam, is a β-lactam antibiotic with a unique mechanism of action. It selectively inhibits Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis machinery responsible for cell elongation.[1] This specific targeting leads to a distinct morphological change in susceptible bacteria, primarily Gram-negative rods, causing them to become spherical or ovoid before eventual lysis.[1] Understanding and validating this specific effect is critical for antimicrobial research and development, particularly in the context of identifying new drug targets and combating antibiotic resistance.
Comparative Analysis of Morphological Effects
To validate the specific effect of this compound on cell elongation, it is essential to compare its activity with compounds that induce different or similar morphological changes through distinct mechanisms. This section compares this compound with two such compounds: cephalexin, a PBP3 inhibitor, and A22, an MreB inhibitor.
This compound (PBP2 Inhibitor): Induces the formation of spherical cells by inhibiting the peptidoglycan synthesis required for cell elongation.
Cephalexin (PBP3 Inhibitor): Primarily inhibits cell division by targeting PBP3, leading to the formation of long, filamentous cells.[2][3]
A22 (MreB Inhibitor): Disrupts the bacterial cytoskeleton by inhibiting the actin-like protein MreB, which is essential for maintaining cell shape. This also results in the formation of spherical cells.[4]
The following table summarizes the quantitative effects of these compounds on the morphology of Escherichia coli.
| Compound | Target | Primary Morphological Effect | Mean Cell Length (µm) | Mean Cell Width (µm) | Reference |
| Untreated Control | - | Rod-shaped | 1.7 (± 0.02 SEM) | - | [2] |
| This compound | PBP2 | Spherical cells | Decreased | Increased | [1] |
| Cephalexin | PBP3 | Filamentation | 10 (± 0.3 SEM) at 10 µg/ml | - | [2] |
| A22 | MreB | Spherical cells | Decreased | Increased (dose-dependent) | [4] |
Note: The quantitative data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Signaling Pathways
The distinct morphological outcomes are a direct result of the specific protein targeted by each compound within the bacterial cell wall synthesis and cell shape maintenance pathways.
Experimental Protocols
To aid in the replication and validation of these findings, detailed experimental protocols for key assays are provided below.
Bacterial Culture and Treatment
-
Bacterial Strain: Escherichia coli (e.g., K-12 strain).
-
Growth Medium: Luria-Bertani (LB) broth or M9 minimal medium supplemented with necessary nutrients.
-
Culture Conditions: Grow cultures overnight at 37°C with shaking. Dilute the overnight culture into fresh, pre-warmed medium and grow to early or mid-logarithmic phase (OD600 of ~0.2-0.4).
-
Antibiotic Treatment: Add this compound, cephalexin, or A22 to the desired final concentrations. Include an untreated control (e.g., with the solvent used for the antibiotics, such as DMSO). Incubate the treated and control cultures under the same conditions for a defined period (e.g., 2-4 hours).
Microscopy and Image Acquisition
-
Sample Preparation:
-
For live-cell imaging, place a small volume (e.g., 1-2 µL) of the bacterial culture onto an agarose pad (typically 1-1.5% agarose in growth medium) on a microscope slide.
-
For fixed-cell imaging, fix the bacterial cells with a suitable fixative (e.g., 4% paraformaldehyde) before mounting on a slide.
-
-
Microscopy Technique:
-
Phase-contrast or DIC microscopy: To visualize overall cell morphology.
-
Fluorescence microscopy: Can be used with membrane stains (e.g., FM4-64) or DNA stains (e.g., DAPI) to visualize the cell envelope and nucleoid.
-
Time-lapse microscopy: To observe the dynamic changes in cell morphology over time in response to treatment.
-
Scanning Electron Microscopy (SEM): For high-resolution imaging of the cell surface.
-
-
Image Acquisition: Use a high-resolution camera attached to the microscope. Acquire multiple images from different fields of view for each condition to ensure a representative sample size.
Image Analysis
-
Software: Utilize image analysis software such as ImageJ/Fiji with plugins like MicrobeJ, or other specialized software like CellC or BacStalk.
-
Cell Segmentation: Automatically or semi-automatically segment individual cells in the acquired images.
-
Morphological Measurements: Quantify various morphological parameters for each cell, including:
-
Length: The longest axis of the cell.
-
Width: The shortest axis of the cell.
-
Aspect Ratio: The ratio of length to width.
-
Cell Area and Volume: Calculated based on the cell's dimensions.
-
-
Data Analysis: Statistically analyze the collected data to compare the effects of the different treatments on cell morphology.
Experimental Workflow
The following diagram outlines a typical workflow for validating the effect of this compound on bacterial cell elongation.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of bacterial size, shape and surface in macrophage engulfment of uropathogenic E. coli cells | PLOS Pathogens [journals.plos.org]
- 3. Frontiers | Image-Based Dynamic Phenotyping Reveals Genetic Determinants of Filamentation-Mediated β-Lactam Tolerance [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
Navigating the Treatment Landscape of Complicated UTIs: Amdinocillin Versus Carbapenems
A Comparative Review for Researchers and Drug Development Professionals
The rising tide of antimicrobial resistance poses a significant challenge to the effective management of complicated urinary tract infections (cUTIs). As frontline therapies face increasing rates of failure, the re-evaluation of older antibiotics alongside the strategic use of last-resort agents like carbapenems becomes crucial. This guide provides a detailed comparative review of amdinocillin, a narrow-spectrum penicillin, and the broad-spectrum carbapenem class for the treatment of cUTIs, tailored for an audience of researchers, scientists, and drug development professionals.
Executive Summary
Carbapenems are established as a highly effective treatment for cUTIs, particularly those caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2] However, their broad-spectrum activity raises concerns about the selection of carbapenem-resistant organisms, making carbapem-sparing strategies a critical area of investigation.[3] this compound, with its unique mechanism of action targeting penicillin-binding protein 2 (PBP2), presents a potential carbapenem-sparing option, demonstrating in-vitro activity against many ESBL-producing and even some carbapenem-resistant isolates.[4][5]
This review synthesizes the available clinical and microbiological data for both antibiotic classes, highlighting the efficacy, safety, and mechanisms of action and resistance. While direct head-to-head clinical trial data for parenteral this compound versus carbapenems in cUTIs is limited, this guide provides a comprehensive comparison based on existing evidence to inform future research and clinical development.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and available efficacy data for this compound and carbapenems in the context of cUTIs.
Table 1: General Characteristics of this compound and Carbapenems
| Feature | This compound (Mecillinam) | Carbapenems (e.g., Meropenem, Ertapenem, Imipenem-cilastatin) |
| Class | Amidinopenicillin | β-lactam (Carbapenem) |
| Spectrum of Activity | Primarily active against Gram-negative bacteria, particularly Enterobacterales. Limited activity against Pseudomonas aeruginosa and Gram-positive cocci. | Broad-spectrum activity against Gram-positive, Gram-negative (including P. aeruginosa for some agents), and anaerobic bacteria.[6] |
| Mechanism of Action | Binds specifically to Penicillin-Binding Protein 2 (PBP2), inhibiting bacterial cell wall synthesis and leading to the formation of spherical, osmotically unstable cells. | Binds to multiple Penicillin-Binding Proteins (PBPs), inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall, leading to cell lysis. |
| Common Indications for cUTI | Treatment of cUTIs caused by susceptible Gram-negative organisms, including as a potential carbapenem-sparing agent for infections with ESBL-producing Enterobacterales.[2][3] | Empiric and definitive treatment of severe or multidrug-resistant cUTIs, particularly those caused by ESBL-producing Enterobacterales.[1][6] |
| Formulations | Parenteral (this compound) and oral prodrug (pivmecillinam). | Parenteral only. |
Table 2: Clinical Efficacy in Complicated UTIs
| Parameter | This compound | Carbapenems |
| Clinical Cure Rate | An older study on parenteral this compound for cUTIs reported a clinical cure in 79% of patients.[7] | A meta-analysis of randomized controlled trials showed no significant difference in clinical response between newer antibiotics and carbapenems (Risk Ratio: 1.00).[8] A multicenter study of meropenem vs. imipenem/cilastatin for hospital-acquired UTIs reported clinical satisfactory response rates of 97% and 90%, respectively.[9] |
| Microbiological Eradication Rate | The same older study reported microbiological cure in 79% of patients.[7] | A meta-analysis found that newer antibiotics had greater rates of microbiological eradication than carbapenems (Risk Ratio: 0.85).[8] In a study comparing meropenem and imipenem/cilastatin, the bacteriological outcome was successful (eradication) for 75% of assessable patients in each group.[9] A combined analysis of two trials showed a favorable microbiological response in 89.5% of patients treated with ertapenem.[10][11] |
| Efficacy against ESBL-producing organisms | Pivmecillinam (oral prodrug) has shown good clinical activity against lower UTIs caused by ESBL-producing Enterobacteriaceae, though bacteriological cure rates can be lower.[12] In-vitro studies show high susceptibility of ESBL-producing E. coli to mecillinam.[4] | Considered the treatment of choice for serious infections caused by ESBL-producing bacteria.[1] |
Table 3: Safety and Tolerability
| Parameter | This compound | Carbapenems |
| Common Adverse Events | Generally well-tolerated. The most common side effects are rash and gastrointestinal upset, including nausea and vomiting.[7] | Nausea, diarrhea, rash, and infusion site reactions. |
| Serious Adverse Events | Presumed penicillin-allergic reactions have been reported.[7] | Seizures (particularly with imipenem-cilastatin, especially in patients with renal impairment or underlying CNS pathology), hypersensitivity reactions. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies cited in this review.
This compound for Complicated UTIs: A Clinical Trial Protocol
A study evaluating parenteral this compound for cUTIs included 55 male and female patients.[7]
-
Patient Population: Adult patients with a clinical diagnosis of complicated UTI.
-
Intervention: this compound administered intravenously initially, followed by intramuscular administration.
-
Dosage: Not explicitly detailed in the abstract.
-
Duration of Therapy: A mean of 7.8 days.[7]
-
Primary Endpoints: Safety and efficacy, with cure defined as clinical resolution of symptoms and microbiological eradication of the infecting organism.[7]
-
Follow-up: Patients were evaluated five to nine days following the completion of therapy.[7]
Carbapenem Clinical Trials in Complicated UTIs: Representative Protocols
1. Ertapenem vs. Ceftriaxone for Complicated UTIs [10][11]
-
Study Design: Two prospective, double-blind, randomized, multicenter trials.
-
Patient Population: Adult patients with cUTIs, including acute pyelonephritis, UTI in men, or UTI associated with anatomical or functional abnormalities.[10][11]
-
Intervention: Ertapenem 1 g intravenously once daily.[10][11]
-
Comparator: Ceftriaxone 1 g intravenously once daily.[10][11]
-
Duration of Therapy: A minimum of 3 days of parenteral therapy, with a possible switch to oral ciprofloxacin for a total of 10 to 14 days.[10][11]
-
Primary Endpoint: Favorable microbiological response at 5-9 days post-treatment.[10][11]
2. Meropenem vs. Imipenem/Cilastatin for Hospital-Acquired UTIs [9]
-
Study Design: A multicenter, randomized, comparative study.
-
Patient Population: 283 adult hospitalized patients with complicated and non-complicated UTIs.[9]
-
Intervention: Meropenem 500 mg intramuscularly twice daily.[9]
-
Comparator: Imipenem/cilastatin 500 mg intramuscularly twice daily.[9]
-
Primary Endpoints: Clinical and bacteriological response rates at the end of therapy and at a 4-6 week follow-up.[9]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanisms of action and resistance of this compound and carbapenems.
References
- 1. medicine.missouri.edu [medicine.missouri.edu]
- 2. PharmToExamTable: Urine Luck- Navigating ESBL UTI Treatment (Part 2) - Division of Infectious Diseases | Division of Infectious Diseases | University of Nebraska Medical Center [blog.unmc.edu]
- 3. droracle.ai [droracle.ai]
- 4. Activity of mecillinam against USA urinary tract clinical isolates from 2017 to 2020 including isolates resistant to comparator antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. Parenteral this compound for treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Carbapenems vs New Antibiotics for Treatment of Adult Patients With Complicated Urinary Tract Infections: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Multicenter comparative study of meropenem vs. imipenem in the intramuscular treatment of hospital infections of the urinary tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Treatment of complicated urinary tract infection in adults: combined analysis of two randomized, double-blind, multicentre trials comparing ertapenem and ceftriaxone followed by appropriate oral therapy. | Semantic Scholar [semanticscholar.org]
- 12. pharmacytimes.com [pharmacytimes.com]
Comparative Analysis of Cross-Resistance Between Amdinocillin and Other Beta-Lactam Antibiotics
This guide provides a detailed comparison of cross-resistance patterns between amdinocillin (mecillinam) and other beta-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The unique mechanism of this compound, which involves specific binding to Penicillin-Binding Protein 2 (PBP2), sets it apart from other beta-lactams that typically target PBP1 and PBP3.[1][2][3] This distinction suggests a lower potential for cross-resistance and opportunities for synergistic activity.[1][4]
Mechanism of Action and Resistance
Beta-lactam antibiotics function by inhibiting the enzymes responsible for bacterial cell wall synthesis, known as penicillin-binding proteins (PBPs).[3][5] Most penicillins, cephalosporins, and carbapenems exert their bactericidal effects by binding primarily to PBP1 and PBP3, which are involved in cell elongation and septation. In contrast, this compound's activity is derived from its specific and high-affinity binding to PBP2, an enzyme critical for maintaining the rod shape of bacteria.[1][2] Inhibition of PBP2 leads to the formation of large, osmotically unstable spherical cells that ultimately lyse.[2]
Resistance to beta-lactams is a growing concern, primarily driven by the production of beta-lactamase enzymes that hydrolyze the antibiotic's core ring structure.[3][5] Other mechanisms include alterations in the target PBPs, reduced drug permeability through outer membrane porins, and active drug efflux.[5][6] While this compound is not stable against all beta-lactamases, its unique target suggests that resistance mechanisms involving alterations in PBP1 or PBP3 may not confer resistance to this compound.[1][7] However, resistance can emerge through mutations in PBP2 or in genes that render PBP2 nonessential, such as those involved in the stringent response pathway.[2][8]
Quantitative Cross-Resistance Data
Studies show that this compound often retains activity against Gram-negative bacteria that have developed resistance to other beta-lactams, particularly those producing Extended-Spectrum Beta-Lactamases (ESBLs) and certain carbapenemases.
Table 1: this compound (Mecillinam) Susceptibility in Resistant Enterobacterales Isolates
| Bacterial Species | Resistance Phenotype | No. of Isolates | This compound (Mecillinam) Susceptibility (%) | Reference |
| Escherichia coli | ESBL-producing | 104 (total ESBL) | 95.2% | [9][10] |
| Klebsiella spp. | ESBL-producing | 104 (total ESBL) | 95.2% | [9][10] |
| Klebsiella pneumoniae | OXA-48-producing | 2 | 100% | [9][10] |
| Enterobacterales | Carbapenem-Resistant (CRE) | 8310 | See Table 2 | [11] |
| E. coli | Mecillinam-Resistant | 24 | See Table 3 | [12] |
Table 2: this compound (Mecillinam) Activity Against Carbapenem-Resistant Enterobacterales (CRE)
| CRE Species / Genotype | Susceptibility Rate (%) |
| Escherichia coli | 84% |
| Proteus spp. | 85% |
| Klebsiella pneumoniae | 67% |
| Enterobacter cloacae complex | 75% |
| OXA-48-like producers | 84% |
| NDM producers | 71% |
| IMI producers | 91% |
| VIM producers | 14% |
| KPC producers | 0% |
| Data sourced from a 2022 study on 8,310 clinical CRE isolates.[11] |
Table 3: Cross-Resistance in Mecillinam-Resistant E. coli Isolates (n=24)
| Antibiotic | % Resistant |
| Amoxicillin | 95.8% |
| Amoxicillin-clavulanic acid | 95.8% |
| Trimethoprim-sulfamethoxazole | 54.2% |
| Cefuroxime | 20.8% |
| Cefpodoxime | 20.8% |
| Cefixime | 16.7% |
| Ciprofloxacin | 12.5% |
| Fosfomycin | 8.3% |
| Nitrofurantoin | 4.2% |
| Data from a 2019/20 study on E. coli from urine specimens.[12] |
These data indicate that cross-resistance between this compound and other beta-lactams is not absolute. High susceptibility rates are maintained against ESBL-producing and many carbapenemase-producing isolates, with notable exceptions for VIM and KPC producers.[11] However, when resistance to this compound does occur, it is frequently accompanied by resistance to aminopenicillins.[12]
Experimental Protocols
The quantitative data presented are primarily derived from antimicrobial susceptibility testing (AST). Below are generalized methodologies for key experiments used to determine cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination via Etest
This method is used to determine the minimum concentration of an antibiotic that prevents visible bacterial growth.
-
Bacterial Isolate Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium (e.g., Blood Agar) for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
A sterile cotton swab is dipped into the standardized bacterial suspension.
-
The swab is used to evenly inoculate the entire surface of a Mueller-Hinton (MH) agar plate.[8]
-
-
Etest Strip Application:
-
Incubation and Reading:
-
Plates are incubated at 35-37°C for 18-24 hours.
-
An elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[8]
-
Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints (e.g., from EUCAST or CLSI).
-
Checkerboard (Double-Dilution) Assay for Synergy
This method is used to assess the interaction between two antibiotics, in this case, this compound and another beta-lactam.
-
Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the y-axis and a second beta-lactam along the x-axis. Each well contains a unique combination of concentrations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated for 18-24 hours at 35-37°C.
-
Analysis: The plate is examined for visible turbidity. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
Studies have often found an additive or synergistic effect when combining this compound with other beta-lactams against Gram-negative bacteria.[1][4][13]
Resistance Mechanisms and Pathways
The lack of cross-resistance is often tied to differing resistance mechanisms. While beta-lactamase production can affect a broad range of drugs, target modification is often more specific.
References
- 1. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 8. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of mecillinam against carbapenem-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound: interaction with other beta-lactam antibiotics for gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Amdinocillin in Combination with Other Antimicrobial Agents: A Guide for Researchers and Drug Development Professionals
Introduction
Amdinocillin, a unique penicillin derivative, exhibits a targeted mechanism of action by selectively binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria. This distinct characteristic underpins its synergistic potential when combined with other β-lactam antibiotics that primarily target other PBPs. This guide provides a comprehensive comparison of the efficacy of this compound in combination with various antimicrobial agents, supported by clinical and in vitro data. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound combination therapy in combating challenging Gram-negative infections.
Mechanism of Synergistic Action
The synergistic effect of this compound with other β-lactam antibiotics stems from their complementary binding to different penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This compound's high affinity for PBP2, responsible for cell elongation, combined with another β-lactam's affinity for other PBPs (like PBP1a/b for peptidoglycan cross-linking and PBP3 for septum formation), leads to a multi-targeted assault on the bacterial cell wall, resulting in enhanced bactericidal activity.
Data Presentation
The following tables summarize the quantitative data on the in vitro synergy and clinical efficacy of this compound in combination with other antimicrobial agents.
Table 1: In Vitro Synergistic Activity of this compound Combinations
| Combination Partner | Organism | Method | Finding | Reference |
| Ampicillin | Escherichia coli | Checkerboard | FIC Index: ≤0.5 (Synergy) | [1] |
| Cefamandole | Escherichia coli | In vitro testing | Frequent synergy observed | [2] |
| Cefoxitin | Mixed isolates | In vitro testing | Synergy demonstrated for 29% of isolates | [1] |
| Various β-lactams | Gram-negative bacteria | In vitro testing | Demonstrable synergistic effect | [3] |
Table 2: Clinical Efficacy of this compound Combination Therapies
| Combination Therapy | Indication | Comparator | Clinical Response Rate (Combination) | Bacteriological Cure Rate (Combination) | Reference |
| This compound + another β-lactam | Serious Gram-negative infections | N/A | 96% | 100% (at 72 hours) | [2] |
| This compound + Cefoxitin | Mixed soft tissue infections | Cefoxitin alone | 90% | Not specified | [1] |
| Pivmecillinam + Pivampicillin | Complicated UTIs | Pivmecillinam alone | 78.6% (11/14) | 78.6% (11/14) | [4] |
| Pivmecillinam + Pivampicillin | Complicated UTIs | Pivmecillinam alone | Not specified | 100% (11/11) at 48h | [5] |
| Pivmecillinam + Pivampicillin | Acute Pyelonephritis | Pivampicillin alone | 93% | Not specified | [6] |
| This compound + a β-lactam | Serious Gram-negative infections | Aminoglycoside + a β-lactam | 92% | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
Protocol Details:
-
Bacterial Strains: Clinical isolates of target Gram-negative bacteria (e.g., E. coli, Klebsiella pneumoniae).
-
Media: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Concentrations: Serial twofold dilutions of this compound and the partner antibiotic are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
Incubation: Plates are incubated at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone).[9][10]
Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal activity of antimicrobial combinations over time.
Protocol Details:
-
Bacterial Strains and Media: As per the checkerboard assay.
-
Inoculum: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is used.[11]
-
Antibiotic Concentrations: Typically tested at sub-inhibitory and clinically relevant concentrations.
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[11]
-
Viable Counts: Samples are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[11][12]
Conclusion
The combination of this compound with other β-lactam antibiotics presents a promising therapeutic strategy against serious Gram-negative infections. The synergistic mechanism, targeting multiple key enzymes in bacterial cell wall synthesis, leads to enhanced bactericidal activity. Both in vitro and clinical data support the increased efficacy of these combinations, particularly in the treatment of urinary tract infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound-based combination therapies. Further research is warranted to explore the full potential of these combinations against a broader range of multidrug-resistant Gram-negative pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in combination with beta-lactam antibiotics for treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic infections treated with this compound in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivmecillinam plus pivampicillin in complicated urinary tract infection. Double-blind comparison of the combination pivmecillinam/pivampicillin and pivmecillinam alone in patients with urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fixed combination of pivmecillinam and pivampicillin in complicated urinary tract infections. A double-blind comparison with pivmecillinam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The combination of pivampicillin and pivmecillinam versus pivampicillin alone in the treatment of acute pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound and lack of nephrotoxicity when combined with a second beta-lactam antibiotic for therapy of serious gram-negative bacillary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. Pharmacokinetic/Pharmacodynamic Index Linked to In Vivo Efficacy of the Ampicillin-Ceftriaxone Combination against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. actascientific.com [actascientific.com]
Amdinocillin: A Validated Selective Inhibitor of Penicillin-Binding Protein 2 for Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
This guide provides a comprehensive validation of amdinocillin (also known as mecillinam) as a selective inhibitor of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis. Through a detailed comparison with other β-lactam antibiotics and PBP inhibitors, supported by experimental data and protocols, this document serves as a valuable resource for researchers investigating bacterial cell division, antibiotic mechanisms of action, and the development of novel antimicrobial agents.
Executive Summary
This compound distinguishes itself from many other β-lactam antibiotics through its high specificity for PBP2, particularly in Gram-negative bacteria such as Escherichia coli. This selectivity makes it an invaluable tool for dissecting the specific roles of PBP2 in bacterial physiology and for studying the consequences of its inhibition, which typically leads to the formation of spherical cells and eventual lysis.[1][2][3][4] This guide presents quantitative data on the binding affinities of this compound and alternative PBP2 inhibitors, detailed experimental protocols for validation assays, and visual representations of key experimental workflows.
Comparative Analysis of PBP Binding Affinities
The selectivity of this compound for PBP2 is evident when comparing its 50% inhibitory concentration (IC50) against various PBPs from E. coli. The following tables summarize the IC50 values for this compound and compares them with other β-lactam antibiotics that also exhibit affinity for PBP2, such as the carbapenem meropenem and the non-β-lactam β-lactamase inhibitor avibactam.
Table 1: IC50 Values of this compound and Comparators against E. coli PBPs
| Compound | PBP1a (µg/mL) | PBP1b (µg/mL) | PBP2 (µg/mL) | PBP3 (µg/mL) | PBP4 (µg/mL) |
| This compound (Mecillinam) | >100 | >100 | 0.015 | >100 | >100 |
| Meropenem | 0.1 | 0.5 | 0.05 | 0.1 | 0.05 |
| Avibactam | >100 | >100 | 0.92 | >100 | >100 |
Data compiled from multiple sources. This compound data is consistent with its known high selectivity for PBP2.[1][5][6] Meropenem, while potently binding to PBP2, also shows significant affinity for other PBPs.[6][7][8][9] Avibactam, a non-β-lactam, also demonstrates primary binding to PBP2 in E. coli.[5][10][11][12][13]
Experimental Protocols
The validation of PBP inhibitors relies on robust and reproducible experimental methods. The following section details the key protocols for determining the binding affinity of compounds to PBPs.
Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin-FL)
This assay is a widely used method to determine the IC50 values of unlabeled β-lactam antibiotics by measuring their ability to compete with a fluorescently labeled penicillin derivative, Bocillin-FL, for binding to PBPs.
a) Preparation of Bacterial Membranes:
-
Grow E. coli cells to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme and DNase).
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at a low speed to remove unbroken cells and debris.
-
Collect the supernatant and centrifuge at high speed (ultracentrifugation) to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 25% glycerol) and store at -80°C.
b) Competition Assay:
-
Thaw the prepared bacterial membranes on ice.
-
In a microcentrifuge tube, mix the membrane preparation with varying concentrations of the test inhibitor (e.g., this compound).
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the PBPs.
-
Add a constant, sub-saturating concentration of Bocillin-FL to the mixture.
-
Incubate for another defined period (e.g., 10 minutes) to allow Bocillin-FL to bind to the remaining unoccupied PBPs.
-
Stop the reaction by adding a sample buffer containing sodium dodecyl sulfate (SDS).
c) SDS-PAGE and Fluorography:
-
Separate the proteins in the reaction mixtures by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14][15][16][17]
-
After electrophoresis, visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Quantify the fluorescence intensity of each PBP band using densitometry software.
-
Plot the percentage of Bocillin-FL binding against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the fluorescence intensity by 50%.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the mechanism of this compound action, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for determining PBP binding affinity.
Caption: Mechanism of this compound's selective action on PBP2.
Conclusion
The data and methodologies presented in this guide unequivocally validate this compound as a highly selective inhibitor of PBP2 in Gram-negative bacteria. Its specific mechanism of action, leading to the formation of spherical cells, provides a distinct phenotypic marker for PBP2 inhibition. For researchers in microbiology, infectious diseases, and drug discovery, this compound serves as an essential tool for investigating the intricacies of bacterial cell wall biosynthesis and for the validation of new antimicrobial targets. The provided protocols offer a standardized approach for the comparative analysis of PBP inhibitors, ensuring data consistency and reliability across different research settings.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1617. Mecillinam susceptibility against Enterobacterales isolated from urinary tract infections from US patients in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem [pdb101.rcsb.org]
- 8. Potent activity of meropenem against Escherichia coli arising from its simultaneous binding to penicillin-binding proteins 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. joannecpratt.com [joannecpratt.com]
- 15. mdpi.com [mdpi.com]
- 16. goldbio.com [goldbio.com]
- 17. Khan Academy [khanacademy.org]
Synergistic Effect of Amdinocillin with Beta-Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of amdinocillin when combined with beta-lactamase inhibitors. The information presented is collated from various validation studies and is intended to inform research and development in antibacterial therapies. The guide details the experimental data, protocols, and mechanisms underlying this synergy.
Executive Summary
This compound, a penicillin antibiotic with a unique mechanism of action that selectively targets Penicillin-Binding Protein 2 (PBP2), exhibits significant synergistic activity when combined with beta-lactamase inhibitors. This synergy is attributed to a dual-action mechanism: the beta-lactamase inhibitor protects this compound from degradation by bacterial beta-lactamases, while this compound's binding to PBP2 can lead to morphological changes in the bacterial cell wall and, in some cases, leakage of periplasmic beta-lactamases, rendering the bacteria more susceptible to other beta-lactam antibiotics. This guide presents in-vitro data from checkerboard and time-kill assays, providing a quantitative comparison of this synergistic relationship against various bacterial strains.
Data Presentation
Table 1: In Vitro Synergistic Activity of Mecillinam (this compound) in Combination with Amoxicillin/Clavulanic Acid against ESBL-Producing E. coli
| Isolate | Mecillinam MIC (mg/L) | Amoxicillin/Clavulanic Acid MIC (mg/L) | Combination Results (24-h Time-Kill) |
| E. coli 1 | >256 | >256/128 | Synergy, Bactericidal |
| E. coli 2 | 128 | >256/128 | Synergy, Bactericidal |
| E. coli 3 | 64 | >256/128 | Synergy, Bactericidal |
| E. coli 4 | 32 | >256/128 | Synergy, Bactericidal |
| E. coli 5 | 1 | >256/128 | Synergy, Bactericidal |
| E. coli 6 | 0.5 | >256/128 | Synergy, Bactericidal |
| E. coli 7 | 0.25 | >256/128 | No Synergy |
| E. coli 8 | 0.125 | >256/128 | No Synergy |
Data extracted from a study evaluating the combination against eight clinical ESBL-producing E. coli isolates. Synergy was defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent. Bactericidal activity was defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[1]
Table 2: In Vitro Synergy of Mecillinam (this compound) and Piperacillin/Tazobactam against Enterobacteriaceae
| Bacterial Species | Number of Strains Tested | Synergy Detected (Microdilution) | Synergy Detected (Time-Kill) |
| Escherichia coli | 20 | 10/20 | 2/3 |
| Klebsiella pneumoniae | 15 | 6/15 | 1/2 |
| Enterobacter cloacae | 10 | 4/10 | 1/2 |
| Morganella morganii | 5 | 2/5 | 1/2 |
| Proteus mirabilis | 10 | 2/10 | 0/0 |
This table summarizes the findings of a study investigating the in vitro interaction of mecillinam and piperacillin-tazobactam against various Enterobacteriaceae isolates. Synergy was observed in a significant portion of the tested strains across different methods.[2][3]
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a common method to assess the in vitro synergy of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and the beta-lactamase inhibitor are prepared at a concentration several times higher than the expected Minimum Inhibitory Concentration (MIC).
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of this compound are made in a suitable broth medium (e.g., Mueller-Hinton Broth). Along the y-axis, serial dilutions of the beta-lactamase inhibitor are prepared. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays provide information on the bactericidal or bacteriostatic effect of antimicrobial combinations over time.
-
Bacterial Culture Preparation: A standardized inoculum of the test organism (e.g., 5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Antimicrobial Addition: The antimicrobial agents are added to the bacterial cultures at specific concentrations (e.g., at their respective MICs, or multiples of the MIC). Test groups include the individual agents, the combination of agents, and a growth control without any antibiotic.
-
Incubation and Sampling: The cultures are incubated with shaking at 37°C. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each test condition.
Mechanism of Synergy
The synergistic effect of this compound with beta-lactamase inhibitors is a multi-faceted process involving both the protection of the beta-lactam ring and a unique impact on the bacterial cell.
This compound's primary target is Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the elongation of the bacterial cell wall.[7] Inhibition of PBP2 leads to the formation of spherical, osmotically unstable cells. In the presence of a beta-lactamase inhibitor, this compound is shielded from degradation by bacterial beta-lactamases, allowing it to effectively reach and inhibit PBP2.
Furthermore, the binding of this compound to PBP2 can induce changes in the outer membrane permeability of Gram-negative bacteria.[8][9] This can lead to the leakage of periplasmic enzymes, including beta-lactamases, into the surrounding medium. This leakage can further potentiate the activity of other beta-lactam antibiotics that might be co-administered, as it reduces the concentration of the degrading enzyme in the immediate vicinity of its target.
Visualizations
Caption: Mechanism of synergistic action between this compound and a beta-lactamase inhibitor.
Caption: Experimental workflows for in vitro synergy testing.
References
- 1. Synergistic and bactericidal activities of mecillinam, amoxicillin and clavulanic acid combinations against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli in 24-h time-kill experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro interaction between mecillinam and piperacillin-tazobactam in the presence of azithromycin against members of the Enterobacteriaceae family and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. emerypharma.com [emerypharma.com]
- 6. actascientific.com [actascientific.com]
- 7. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 8. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leakage of beta-lactamase: a second mechanism for antibiotic potentiation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Amdinocillin Against Clinical E. coli Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of amdinocillin (also known as mecillinam) against clinical strains of Escherichia coli, a common pathogen responsible for a variety of infections, including urinary tract infections (UTIs) and bacteremia. This document summarizes key experimental data, details relevant methodologies, and visualizes pathways and workflows to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a β-lactam antibiotic, demonstrates continued efficacy against many clinical E. coli isolates, including a significant percentage of multidrug-resistant (MDR) strains.[1][2] Its unique mechanism of action, targeting Penicillin-Binding Protein 2 (PBP2), differentiates it from many other β-lactams and contributes to its activity against strains resistant to other agents, such as those producing extended-spectrum β-lactamases (ESBLs).[3] While recent head-to-head in vivo comparative studies are limited, existing data from murine models and clinical observations support its role, particularly in treating UTIs. Combination therapy with other β-lactams has also shown synergistic effects.[4]
Comparative Efficacy Data
The following tables summarize the susceptibility of E. coli to this compound and comparator antibiotics from various studies. It is important to note that in vitro susceptibility is often a predictor for in vivo efficacy, though discrepancies can exist.[5]
Table 1: this compound Susceptibility in Clinical E. coli Isolates
| Study Cohort | Number of E. coli Isolates | This compound Susceptibility Rate (%) | Comparator Susceptibility Rate (%) | Source |
| Urinary Isolates (Germany, 2016-2017) | 302 | 97.4 | - | [2][6] |
| ESBL-producing E. coli | Not specified | Good in vitro susceptibility demonstrated in several studies | - | [3] |
| Carbapenem-Resistant Enterobacteriaceae (E. coli) | Not specified | 84 | - | [3] |
| NDM-1 producing E. coli | Not specified | 96.5-100 | - | [3] |
Table 2: Comparative Efficacy of this compound in a Murine UTI Model
| E. coli Strain (this compound MIC) | Treatment Group | Outcome (Reduction in Bacterial Counts) | Source |
| Susceptible (0.5 µg/ml) | This compound | Significant reduction in urine, bladder, and kidneys | [5] |
| Intermediate (16 µg/ml) | This compound | Significant reduction in kidneys only | [5] |
| Resistant (128 µg/ml) | This compound | Significant reduction in urine, bladder, and kidneys | [5] |
| Susceptible (128 µg/ml) | Sulfamethizole | Significant reduction in all samples | [5] |
| Resistant (512 µg/ml) | Sulfamethizole | Significant reduction in all samples | [5] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of common in vivo protocols used to validate antibiotic efficacy.
Murine Ascending Urinary Tract Infection (UTI) Model
This model is frequently used to simulate human UTIs and assess antibiotic efficacy.
-
Animal Model: Female mice (e.g., BALB/c or C3H/HeN) are typically used.
-
Bacterial Strains: Clinical isolates of E. coli with varying antibiotic susceptibility profiles are grown in appropriate broth media to a specific concentration (e.g., 10^9 CFU/mL).
-
Infection: Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. A specific volume of the bacterial suspension (e.g., 50 µL) is inoculated into the bladder.
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), treatment with the antibiotic (e.g., this compound) or a vehicle control is initiated. Dosing regimens are designed to mimic human pharmacokinetics.[1] Treatment is typically administered subcutaneously or orally for a specified duration (e.g., 3 days).[5]
-
Outcome Assessment: Following the treatment period, mice are euthanized. Urine, bladder, and kidneys are aseptically harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial load (CFU/organ or CFU/mL). A significant reduction in bacterial counts in the treatment group compared to the control group indicates efficacy.[1][5]
Systemic Infection (Bacteremia) Model
This model assesses the efficacy of antibiotics against bloodstream infections.
-
Animal Model: Mice are commonly used. To create a neutropenic model, which is useful for evaluating the bactericidal activity of antibiotics with minimal influence from the host immune system, mice can be treated with cyclophosphamide.
-
Infection: A lethal or sublethal dose of a clinical E. coli strain is injected intraperitoneally or intravenously.
-
Treatment: Antibiotic therapy is initiated at a specific time post-infection.
-
Outcome Assessment: The primary endpoint is often survival over a period of several days. Alternatively, bacterial counts in the blood and various organs can be determined at specific time points.
Visualizations
This compound's Mechanism of Action and Resistance Pathways
This compound's primary target is Penicillin-Binding Protein 2 (PBP2), which is involved in the elongation of the bacterial cell wall.[7] Inhibition of PBP2 leads to the formation of spherical cells and eventual lysis.[8] Resistance can emerge through various mutations.[8][9]
Caption: Mechanism of this compound action and resistance.
General Workflow for In Vivo Antibiotic Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an antibiotic against a clinical bacterial isolate.
Caption: Workflow for in vivo antibiotic efficacy studies.
Conclusion
This compound remains a valuable agent against clinical E. coli strains, including many that are resistant to other commonly used antibiotics. Its efficacy, particularly in the context of UTIs, is supported by both in vitro susceptibility data and in vivo animal models.[1][3][5] The synergistic potential of this compound in combination with other β-lactams warrants further investigation as a strategy to combat multidrug-resistant infections.[10][11] Future research should focus on direct, controlled in vivo comparative studies to further delineate its therapeutic positioning against contemporary MDR E. coli strains.
References
- 1. Efficacy of mecillinam against clinical multidrug-resistant Escherichia coli in a murine urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Enhanced activity of beta-lactam antibiotics with this compound in vitro and and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Sulfamethizole and this compound against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 8. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (Mecillinam) resistance mutations in clinical isolates and laboratory-selected mutants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in combination with beta-lactam antibiotics for treatment of serious gram-negative infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic infections treated with this compound in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Amdinocillin and Other β-Lactam Antibiotics
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic responses of Escherichia coli to treatment with different classes of β-lactam antibiotics. While direct, publicly available comparative transcriptomic datasets for amdinocillin are limited, this document synthesizes findings from studies on ampicillin and ceftazidime to illustrate the principles of such analyses. We supplement this with information on the distinct mechanism of this compound to infer its unique transcriptomic signature.
Introduction to β-Lactam Antibiotics and their Mechanisms
β-lactam antibiotics are a cornerstone of antibacterial therapy, primarily acting by inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan assembly.[1] However, different β-lactams exhibit preferences for specific PBPs, leading to varied morphological and physiological responses in bacteria.
-
This compound (Mecillinam): This amidinopenicillin is unique in its high specificity for PBP2, an enzyme involved in the elongation of the bacterial cell wall.[1][2] Inhibition of PBP2 leads to the formation of spherical cells that are osmotically unstable and eventually lyse.[1][3]
-
Ampicillin: As an aminopenicillin, ampicillin has a broader spectrum of activity than penicillin and primarily targets PBP1a, PBP1b, and PBP3, which are involved in cell division and peptidoglycan cross-linking.[4]
-
Ceftazidime: A third-generation cephalosporin, ceftazidime also targets multiple PBPs, with a high affinity for PBP3, leading to filamentation of bacterial cells.[5]
These differences in PBP targets suggest that the downstream transcriptomic responses to these antibiotics will also be distinct, reflecting the specific cellular stresses induced by each compound.
Comparative Transcriptomic Data
The following tables summarize the transcriptomic response of Escherichia coli K-12 MG1655 to ampicillin and ceftazidime, based on data from published studies.[5][6] It is important to note that experimental conditions in these studies may have varied, and a direct comparison should be interpreted with caution.
Table 1: Summary of Differentially Expressed Genes (DEGs) in E. coli K-12 MG1655
| Antibiotic | Concentration | Exposure Time | Upregulated Genes | Downregulated Genes | Total DEGs | Fold Change Range | p-value Cutoff | Reference |
| Ampicillin | Lethal Concentration | 3 and 6 hours | Not specified | Not specified | >1000 (at 6h) | >2-fold | < 0.1 (adjusted) | [6] |
| Ceftazidime | IC50 | Not specified | 657 | 815 | 1472 | Not specified | < 0.05 (adjusted) | [5] |
Table 2: Key Upregulated Genes and Pathways in E. coli Treated with Ampicillin and Ceftazidime
| Antibiotic | Gene/Regulon | Function | Implication | Reference |
| Ampicillin | rpoH (σ32) regulon | Heat shock response, protein folding | Response to damaged proteins and cellular stress.[6] | [6] |
| clpB, dnaK | Chaperones, protein disaggregation | Critical for resuscitation after antibiotic removal.[6] | [6] | |
| Rcs regulon | Envelope stress response | Senses peptidoglycan stress.[4] | [4] | |
| Ceftazidime | ampC | β-lactamase | Antibiotic resistance. | [5] |
| SOS response genes | DNA repair | Response to DNA damage. | [5] | |
| Cold shock proteins | General stress response | Adaptation to adverse conditions. | [5] |
Table 3: Key Downregulated Genes and Pathways in E. coli Treated with Ampicillin and Ceftazidime
| Antibiotic | Gene/Pathway | Function | Implication | Reference |
| Ampicillin | Flagellar and motility genes | Chemotaxis and movement | Energy conservation during stress. | [6] |
| Ribosomal protein genes | Protein synthesis | Global downregulation of translation. | [6] | |
| Ceftazidime | Amino acid biosynthesis | Anabolic processes | Reduction of metabolic activity. | [5] |
| Carbon metabolism | Energy production | Shift in central metabolism. | [5] |
Experimental Protocols
The following provides a generalized experimental workflow for the comparative transcriptomic analysis of bacteria treated with antibiotics, based on methodologies reported in the literature.[5][6]
3.1. Bacterial Strains and Growth Conditions
-
Bacterial Strain: Escherichia coli K-12 MG1655 is a commonly used laboratory strain for transcriptomic studies.
-
Culture Medium: Luria-Bertani (LB) broth or other suitable rich media.
-
Growth Conditions: Cultures are typically grown aerobically at 37°C with shaking to mid-logarithmic phase (OD600 of ~0.4-0.6) before antibiotic treatment.
3.2. Antibiotic Treatment
-
Antibiotic Concentrations: Sub-inhibitory (e.g., IC50) or lethal concentrations of the antibiotics are used, depending on the experimental question.[5][6]
-
Exposure Time: The duration of antibiotic exposure can range from minutes to hours to capture immediate and later transcriptional responses.
-
Controls: An untreated bacterial culture grown under identical conditions serves as the negative control.
3.3. RNA Extraction and Quality Control
-
RNA Stabilization: Bacterial cultures are treated with an RNA stabilization reagent (e.g., RNAprotect) to prevent RNA degradation.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
rRNA Depletion: Ribosomal RNA (rRNA) is depleted from the total RNA samples to enrich for messenger RNA (mRNA) using a kit such as the Ribo-Zero rRNA Removal Kit.
-
Quality Control: The integrity and concentration of the RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3.4. RNA Sequencing (RNA-Seq) and Data Analysis
-
Library Preparation: Directional RNA-seq libraries are prepared from the rRNA-depleted RNA.
-
Sequencing: Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis:
-
Read Mapping: Sequencing reads are mapped to the reference genome of the bacterial strain.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify differentially expressed genes between the treated and control samples.
-
Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed to identify biological pathways that are significantly affected by the antibiotic treatment.
-
Visualizations
Experimental Workflow
Caption: Generalized experimental workflow for comparative transcriptomic analysis.
Bacterial Cell Wall Synthesis Pathway and β-Lactam Targets
Caption: Simplified bacterial cell wall synthesis pathway with targets of different β-lactams.
Discussion and Conclusion
Given that this compound specifically targets PBP2 and induces the formation of spherical cells, it is likely to trigger a strong envelope stress response, potentially mediated by the Rcs phosphorelay.[4] The transcriptomic signature would likely differ from that of ampicillin and cephalosporins, which induce a broader response due to their interaction with multiple PBPs involved in both cell elongation and division.
Future research employing comparative transcriptomics to directly compare the effects of this compound with other β-lactams under standardized conditions would be highly valuable. Such studies would provide deeper insights into the specific cellular responses to the inhibition of different PBPs and could aid in the development of novel antibiotic combination therapies and strategies to combat antibiotic resistance.
References
- 1. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]
- 3. This compound (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic tolerance is associated with a broad and complex transcriptional response in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Amdinocillin
Amdinocillin, a broad-spectrum penicillin antibiotic, requires meticulous disposal procedures to ensure laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding and adhering to these protocols is critical not only for regulatory compliance but also for building a foundation of trust and responsibility in the scientific community. Improper disposal of antibiotic waste can contribute to the growing threat of antimicrobial resistance (AMR).[1][2]
This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, aligning with federal, state, and local regulations.
Immediate Safety and Disposal Plan
The primary guideline for this compound disposal is to manage it as a chemical waste product in an appropriate and approved waste disposal facility.[3] Although this compound is not classified as a hazardous substance according to the provided Safety Data Sheet (SDS), it is crucial to follow precautionary measures to prevent environmental contamination.[3]
Key Disposal Steps:
-
Consult Regulations: Always begin by consulting federal, state, and local disposal regulations, as these may differ and processing, use, or contamination of the product can alter waste management options.[3] The Environmental Protection Agency (EPA) sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5]
-
Segregation: Do not mix this compound waste with general laboratory trash. It should be segregated for chemical waste disposal.
-
Containerization: Place unused or expired this compound and any contaminated materials into a designated, properly labeled, and sealed waste container.
-
Approved Disposal Facility: Arrange for the disposal of the container and its contents through an approved waste disposal plant or a licensed medical waste incineration site.[3][5]
-
Spill Decontamination: In the event of a spill, cover the spillage with a suitable absorbent material. Using non-sparking tools, collect the material and place it in an appropriate container for disposal. The spill site should then be decontaminated with a 10% caustic solution, and the area should be ventilated.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
General Pharmaceutical Waste Disposal Considerations
For broader context, researchers should be aware of the following general principles for pharmaceutical waste management:
-
Take-Back Programs: Whenever possible, utilize drug take-back programs as they are the safest and most environmentally responsible option for disposing of unwanted medicines.[4][6]
-
Household Disposal: If a take-back program is not available, some non-hazardous pharmaceuticals can be disposed of in household trash after being mixed with an undesirable substance like coffee grounds or cat litter and sealed in a container.[7] However, this is generally not the recommended procedure for a laboratory setting.
-
Prohibition on Flushing: Do not flush this compound or other pharmaceuticals down the toilet or drain unless specifically instructed to do so by the manufacturer or a regulatory agency, as this can lead to water contamination.[4][5] The FDA maintains a list of medicines recommended for flushing, but this is a rare exception.[6]
By adhering to these structured disposal procedures, laboratories can ensure they are not contributing to environmental pollution or the development of antimicrobial resistance, thereby upholding the highest standards of safety and professional responsibility.
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. Progress on limiting release of antibiotic waste into environment, but gaps remain | Access to Medicine [accesstomedicinefoundation.org]
- 3. d2gdaxkudte5p.cloudfront.net [d2gdaxkudte5p.cloudfront.net]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. fda.gov [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Amdinocillin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of Amdinocillin is paramount. This guide provides immediate, procedural, and step-by-step instructions for the use of personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, adherence to appropriate PPE protocols is critical to minimize exposure and ensure personal safety. The required PPE is determined by the potential for exposure during a specific procedure.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Face shield and safety glasses | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Chemical safety goggles or appropriate protective eyeglasses | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Chemical-resistant gloves (e.g., Nitrile) | Consult manufacturer's specifications for breakthrough time | |
| Body Protection | Complete chemical-protective suit | Selected based on the concentration and amount of the substance |
| Respiratory Protection | Use in a laboratory fume hood where possible. Provide appropriate exhaust ventilation where dust is formed. | Follow employer's COSHH risk assessment |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is crucial for both safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.
Figure 1. this compound Handling Workflow
Experimental Protocol: Preparation of this compound Stock Solution
-
Preparation: Don all required personal protective equipment, including a lab coat, safety glasses, and chemical-resistant gloves. Prepare the workspace by ensuring the area is clean and, if possible, perform the weighing and initial dissolution steps within a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of solid this compound using a calibrated analytical balance. Handle the powder with care to avoid generating dust.
-
Dissolution: Transfer the weighed this compound to a suitable sterile container. Add the appropriate solvent (e.g., sterile water or buffer) to achieve the desired concentration.
-
Storage: Once dissolved, store the this compound solution according to the manufacturer's recommendations, typically at 2-8°C for short-term storage or frozen for long-term storage.[1]
Spill Management Plan
In the event of an this compound spill, a prompt and systematic response is necessary to contain the material and decontaminate the area effectively.
Figure 2. this compound Spill Cleanup Procedure
Experimental Protocol: Spill Decontamination
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation to avoid inhalation of dust or vapors.[1]
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Decontamination: Decontaminate the spill site with a 10% caustic solution.[1] Apply the solution to the affected area and allow for sufficient contact time before wiping clean.
-
Disposal: Collect all contaminated materials, including absorbent pads, wipes, and contaminated PPE, in a clearly labeled, sealed container for hazardous waste disposal.
-
Final Cleaning: Clean the area with soap and water after decontamination.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and the potential for antimicrobial resistance.
Solid Waste Disposal:
-
Unused Product: Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as weigh boats, pipette tips, and gloves, should be collected in a designated hazardous waste container.
Liquid Waste Disposal:
-
Stock Solutions: Unused stock solutions of this compound are considered hazardous chemical waste and should be collected in a labeled, sealed container.[2]
-
Experimental Waste: Liquid waste from experiments containing this compound should be collected and disposed of as hazardous chemical waste. Do not pour this compound-containing solutions down the drain.
All waste must be disposed of in accordance with federal, state, and local regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
